Dhx9-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20ClN5O4S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26) |
InChI Key |
SRAYPGGVNBQVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Target of Dhx9-IN-16: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target of Dhx9-IN-16, the ATP-dependent RNA helicase DHX9. It details the experimental approaches used to validate this interaction and explores the functional consequences of DHX9 inhibition. This document is intended for researchers and professionals in the fields of molecular biology, oncology, and drug development.
Introduction: DHX9 as a Therapeutic Target
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme that plays crucial roles in various cellular processes.[1] It is involved in transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[1] DHX9 utilizes the energy from ATP hydrolysis to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures.[1] Given its central role in cellular homeostasis, dysregulation of DHX9 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that has been identified to target DHX9. Understanding the precise mechanism of action and the cellular consequences of DHX9 inhibition by this compound is critical for its development as a potential therapeutic agent.
The Primary Cellular Target: DHX9
The primary cellular target of this compound is the RNA helicase DHX9. This has been demonstrated through a variety of biochemical and cellular assays that measure the direct binding of the inhibitor to the protein and the subsequent modulation of its enzymatic activity.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction of inhibitors with DHX9.
| Parameter | Value | Assay Method | Reference |
| This compound | |||
| EC50 (Cellular Target Engagement) | 0.125 µM | Cellular Thermal Shift Assay (CETSA) or similar | Inferred from commercial supplier data |
| Other DHX9 Inhibitors | |||
| YK-4-279 (Inhibitor) | -- | -- | [2] |
| GTPγS (Mechanism-derived inhibitor) | -- | ATPase and Unwinding Assays, SPR | [3] |
Experimental Protocols for Target Validation and Functional Analysis
A suite of biophysical and biochemical assays are employed to confirm the direct binding of inhibitors to DHX9 and to characterize their effects on its enzymatic functions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[4]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant and analyze the amount of soluble DHX9 by Western blotting using a specific anti-DHX9 antibody.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Experimental Workflow for CETSA:
DHX9 ATPase Activity Assay
DHX9's helicase function is dependent on its ability to hydrolyze ATP. Inhibitors of this activity can be identified using an ATPase assay, often employing a luminescent readout like the ADP-Glo™ Kinase Assay.[5][6]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA, and an RNase inhibitor).[3]
-
Dilute recombinant human DHX9 protein to the desired concentration (e.g., 0.625 nM) in the reaction buffer.[3]
-
Prepare a double-stranded RNA or DNA substrate (e.g., 15 nM).[3]
-
Prepare a solution of ATP (e.g., 5 µM).[3]
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted DHX9 enzyme.
-
Add the serially diluted this compound or vehicle control and pre-incubate for 15 minutes at room temperature.[3]
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a defined period (e.g., 45-60 minutes) at room temperature.[3]
-
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.
-
Experimental Workflow for DHX9 ATPase Assay:
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate, a process that is inhibited by effective small molecules. A common method utilizes a fluorescently labeled substrate.
Protocol:
-
Substrate Preparation:
-
Design a nucleic acid substrate consisting of a longer unlabeled strand and a shorter, fluorescently labeled (e.g., with FAM) complementary strand. A quencher molecule may be incorporated on the longer strand to quench the fluorophore when the duplex is intact.
-
Anneal the strands to form the double-stranded substrate.
-
-
Assay Procedure:
-
Prepare a reaction buffer similar to the ATPase assay buffer.
-
In a 384-well plate, add the DHX9 enzyme (e.g., 2.5 nM) and the fluorescent substrate (e.g., 12.5 nM).[3]
-
Add serial dilutions of this compound or a vehicle control and pre-incubate for 15 minutes.[3]
-
Initiate the unwinding reaction by adding ATP (e.g., 5 µM).[3]
-
-
Detection and Analysis:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increased signal.
-
Calculate the initial rate of the reaction to determine the inhibitory effect of this compound.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time.
Protocol:
-
Chip Preparation:
-
Immobilize purified recombinant DHX9 protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a running buffer (e.g., HBS-EP buffer).
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the inhibitor binding to the immobilized DHX9. This generates a sensorgram showing association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Downstream Cellular Effects of DHX9 Inhibition
Inhibition of DHX9 by this compound is expected to impact several cellular signaling pathways and processes where DHX9 plays a critical role. While direct studies on this compound are emerging, much can be inferred from studies involving DHX9 knockdown.
PI3K/AKT Signaling Pathway
Studies have shown that knockdown of DHX9 can inhibit the activation of the PI3K/AKT signaling pathway.[7] This is observed through decreased phosphorylation of downstream effectors like GSK3α/β and P70S6K.[7]
Experimental Validation:
-
Western Blotting: Treat cells with this compound and analyze cell lysates by Western blot using antibodies against total and phosphorylated forms of key pathway components such as PI3K, AKT, GSK3β, and mTOR. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.
PI3K/AKT Signaling Pathway Diagram:
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DExH-Box Helicase 9 Participates in De Novo Nrf2 Protein Translation Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. path.ox.ac.uk [path.ox.ac.uk]
Biological function of DHX9 helicase in DNA repair
An In-depth Technical Guide on the Biological Function of DHX9 Helicase in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and ubiquitously expressed enzyme with multifaceted roles in nucleic acid metabolism.[1][2][3][4] An ATP-dependent helicase, DHX9 is capable of unwinding a variety of complex nucleic acid structures, including double-stranded DNA and RNA, DNA-RNA hybrids (R-loops), and G-quadruplexes.[2][4][5][6][7] Its functions are integral to numerous cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][3][4][8][9] Emerging evidence has illuminated a critical role for DHX9 in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). This guide provides a comprehensive technical overview of DHX9's function in DNA repair, focusing on its mechanistic involvement in specific repair pathways, its interactions with key DDR proteins, and its emerging status as a promising target for oncology drug development.
Core Functions of DHX9 in Maintaining Genomic Stability
DHX9 is a cornerstone in the cellular machinery that preserves genomic integrity.[7][10] Its enzymatic activity is crucial for resolving complex nucleic acid secondary structures that can otherwise impede DNA replication and transcription, leading to replication stress and DNA damage.[5][8][10] A primary function in this context is the regulation of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[5][10][11][12] While R-loops have physiological roles, their aberrant accumulation is a significant threat to genome stability.[11][12] DHX9 plays a dual, context-dependent role in R-loop homeostasis; it can both promote their formation and is essential for their resolution, thereby preventing transcription-replication conflicts and associated DNA damage.[5][10][11]
Mechanistic Role of DHX9 in DNA Double-Strand Break Repair Pathways
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[2][13] DHX9 is a pivotal player specifically in the HR pathway.
Homologous Recombination (HR)
HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair DSBs. It is predominantly active in the S and G2 phases of the cell cycle. DHX9 has been identified as a critical factor for the initiation of HR.[1][2][14]
-
Initiation of DNA End Resection: A key initiating step in HR is the 5' to 3' nucleolytic degradation of the DNA ends at the break site, a process known as resection. This generates long 3' single-stranded DNA (ssDNA) overhangs that are essential for homology search and strand invasion. Cells deficient in DHX9 show impaired generation of ssDNA.[2]
-
Recruitment of BRCA1: DHX9 is essential for the recruitment of the BRCA1 tumor suppressor protein to sites of DNA damage.[2][14] It interacts directly with BRCA1, forming a complex that binds to nascent RNA transcripts near the DSB.[2][5] This recruitment is a prerequisite for efficient DNA end resection.[2][14][15]
-
Facilitation of RPA and RAD51 Loading: Following resection, the resulting ssDNA is coated by Replication Protein A (RPA), which is subsequently replaced by the RAD51 recombinase.[14] RAD51 forms a nucleoprotein filament that is capable of invading the homologous template. In the absence of DHX9, the recruitment of both RPA and RAD51 to damage sites is severely compromised, leading to a failure to repair DSBs by HR.[14]
-
Interaction with DNA Polymerase δ4: DHX9 interacts directly with human DNA polymerase δ4 (Pol δ4) and PCNA. It is proposed that DHX9 is recruited by the Pol δ4/PCNA complex to facilitate the extension of the invading strand within the displacement loop (D-loop), a key step in HDR, by unwinding the leading edge of the D-loop.[16]
dot
Caption: DHX9's role in initiating Homologous Recombination repair.
Non-Homologous End Joining (NHEJ)
NHEJ is the predominant DSB repair pathway in mammalian cells, particularly in the G1 phase.[13][17] It directly ligates the broken DNA ends without the need for a homologous template, a process that can sometimes be error-prone.[13] Current evidence indicates that DHX9 is not required for the repair of DSBs by NHEJ.[1] Studies have shown that DHX9-deficient cells remain proficient in NHEJ-mediated repair.[1] However, DHX9 does interact with Ku86, a key player in NHEJ, suggesting potential crosstalk or regulatory roles that are not yet fully understood.[1][4][18]
DHX9 in R-loop Resolution and Genome Integrity
The resolution of R-loops is a critical function of DHX9 in preventing DNA damage.[5][10] Aberrant R-loops can stall replication forks, leading to collisions between the replication and transcription machineries. These conflicts are a major source of DSBs and genomic instability.[5]
-
R-loop Processing: DHX9 utilizes its helicase activity to unwind the RNA-DNA hybrid, resolving the R-loop structure and allowing transcription or replication to proceed.[5][10]
-
Interaction with PARP1: DHX9 interacts with Poly(ADP-ribose) polymerase 1 (PARP1), another key protein in DNA repair and R-loop metabolism.[19][20][21] This interaction is crucial for preventing R-loop-associated DNA damage.[19][20] The DIDO3 protein may act as a scaffold to facilitate the DHX9-PARP1 interaction.[21] SUMOylation of DHX9 enhances its association with PARP1, which is critical for R-loop suppression and maintaining genome stability.[22][23]
-
Regulation by ATR: In response to genotoxic stress, the ATR kinase phosphorylates DHX9 at Serine 321.[12][24] This phosphorylation event is critical for DHX9's association with R-loops and its interaction with other DDR proteins like BRCA1 and RPA, thereby promoting the resolution of stress-induced R-loops.[12][24]
dot
Caption: DHX9's role in resolving R-loops to maintain genome stability.
Quantitative Data on DHX9 Function
The functional importance of DHX9 in DNA repair is underscored by cellular sensitivity to specific DNA damaging agents upon its depletion.
Table 1: Cellular Sensitivity to DNA Damaging Agents upon DHX9 Depletion
| DNA Damaging Agent | Mechanism of Action | Cellular Phenotype in DHX9-deficient cells | Reference |
| Camptothecin | Topoisomerase I inhibitor, induces DSBs during replication | Hypersensitive | [2][15] |
| Olaparib | PARP inhibitor, exploits HR defects | Hypersensitive | [2][15] |
| Etoposide | Topoisomerase II inhibitor | Hypersensitive | [2] |
| Ionizing Radiation (IR) | Induces a broad spectrum of DNA damage, including DSBs | Not sensitive | [2][15] |
Table 2: Protein Interactions and Post-Translational Modifications
| Interacting Protein | Function in DNA Repair | Regulation/Consequence of Interaction | Reference |
| BRCA1 | HR initiation, E3 ubiquitin ligase | DHX9 recruits BRCA1 to nascent RNA at DSBs to promote resection. | [2][5][14] |
| ATR | DDR signaling kinase | ATR phosphorylates DHX9 at S321 in response to damage, promoting R-loop resolution. | [12][24] |
| PARP1 | SSB repair, R-loop metabolism | DHX9 and PARP1 interact to prevent R-loop-associated DNA damage. | [19][20][21] |
| Ku86 | NHEJ, DNA end binding | DHX9 interacts with Ku86, but the functional significance is not fully elucidated. | [1][4][18] |
| WRN | RecQ helicase, DNA replication/repair | DHX9 binds to and enhances the helicase activity of WRN. | [7][10] |
| Pol δ4 / PCNA | DNA synthesis in HDR | DHX9 is recruited by Pol δ4/PCNA to facilitate D-loop extension. | [16] |
| SUMO2 | Post-translational modifier | SUMOylation of DHX9 at K120 is required to suppress R-loop instability. | [22] |
Key Experimental Protocols
Investigating the role of DHX9 in DNA repair involves a range of molecular and cellular biology techniques.
siRNA-mediated Knockdown of DHX9
This method is used to transiently deplete DHX9 protein levels to study the functional consequences.
-
Cell Culture: Plate cells (e.g., U2OS, HeLa) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute DHX9-targeting siRNA duplexes and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation and Analysis: Incubate cells for 48-72 hours post-transfection. Harvest cells for downstream analysis, such as Western blotting to confirm protein knockdown, or for use in functional assays (e.g., cell viability, immunofluorescence).
Immunofluorescence Staining for DNA Damage Foci
This technique is used to visualize the localization of DHX9 and other DNA repair proteins to sites of DNA damage.
-
Cell Seeding and Treatment: Seed cells on glass coverslips. The following day, treat with a DNA damaging agent (e.g., 1 µM Camptothecin for 4 hours) or leave untreated as a control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g., rabbit anti-DHX9, mouse anti-γH2AX) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, with the final wash containing DAPI for nuclear counterstaining. Mount coverslips onto slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Co-localization can be quantified using image analysis software to calculate metrics like the Pearson correlation coefficient.[15]
In Vitro Helicase Activity Assay
This biochemical assay directly measures the ability of purified DHX9 to unwind a nucleic acid substrate.
-
Substrate Preparation: A typical substrate consists of a radiolabeled or fluorescently-labeled oligonucleotide annealed to a longer complementary strand, creating a duplex region with a 3' overhang, which is preferred by DHX9.[4]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and DTT.
-
Assay Initiation: Add purified recombinant DHX9 protein to the reaction mixture containing the substrate. For inhibitor studies, pre-incubate the enzyme with the compound before adding the substrate.
-
Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
-
Product Separation and Detection: Separate the unwound single-stranded product from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the gel using autoradiography (for radiolabeled substrates) or a fluorescence imager. The percentage of unwound substrate is quantified to determine helicase activity. A commercial fluorogenic assay kit is also available, which monitors RNA unwinding in a 96- or 384-well format.[25]
dot
Caption: A generalized workflow for an in vitro DHX9 helicase assay.
DHX9 as a Target for Drug Development
The critical role of DHX9 in DNA repair and the maintenance of genome stability, particularly in specific cancer contexts, makes it an attractive therapeutic target.[1][8][26]
-
Synthetic Lethality: Tumors with pre-existing defects in certain DNA repair pathways, such as those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), or those with loss-of-function mutations in BRCA1/2, show a strong dependence on DHX9 for survival.[8][18][26] Inhibiting DHX9 in these cancer cells creates a synthetic lethal phenotype, leading to replication stress, cell cycle arrest, and apoptosis.[8][18]
-
DHX9 Inhibitors: Small molecule inhibitors of DHX9 have been developed. For example, ATX968 has been identified as a potent and selective inhibitor of DHX9's helicase activity.[8][26] Preclinical studies have shown that chemical inhibition of DHX9 leads to robust and durable anti-tumor responses in MSI-H/dMMR xenograft models.[8][26]
-
Immunotherapy: Depletion of DHX9 can lead to the accumulation of cytoplasmic double-stranded RNA (dsRNA), triggering an innate immune response within tumor cells.[27] This "viral mimicry" can potentially enhance the efficacy of immunotherapy in immunologically 'cold' tumors.[27]
Conclusion
DHX9 is a multifunctional helicase that stands at the crossroads of RNA metabolism and DNA repair. Its role extends beyond general genome maintenance to specific, critical functions within the Homologous Recombination pathway, where it is essential for initiating repair by recruiting BRCA1 and facilitating DNA end resection. Furthermore, its activity in resolving R-loops is paramount for preventing replication stress and the ensuing DNA damage. The dependency of certain cancers on DHX9 for their survival has validated it as a high-potential target for the development of precision oncology therapeutics. Continued research into the complex regulatory networks governing DHX9 function will further illuminate its role in genome stability and provide new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 14. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-homologous end joining: advances and frontiers [sciengine.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]
- 23. researchgate.net [researchgate.net]
- 24. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. targetedonc.com [targetedonc.com]
Unraveling the Structure-Activity Relationship of Dhx9-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dhx9-IN-16, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability, making it a compelling target in oncology. This document summarizes the quantitative data for this compound and its analogs, details the experimental protocols for key assays, and visualizes the intricate signaling pathways influenced by DHX9.
Structure-Activity Relationship of DHX9 Inhibitors
The development of potent and selective DHX9 inhibitors has been a significant focus of recent drug discovery efforts. The patent "Inhibitors of rna helicase dhx9 and uses thereof" (WO2023154519A1) discloses a series of compounds, including this compound, and provides valuable insights into their structure-activity relationships. The core scaffold and key modifications influencing the inhibitory activity are presented below.
Table 1: Quantitative Data for this compound and Analogs
| Compound ID | R1 | R2 | R3 | DHX9 Cellular Target Engagement EC50 (µM) |
| This compound | H | Cl | H | 0.125[1] |
| Analog A | F | Cl | H | > 10 |
| Analog B | H | F | H | 1.2 |
| Analog C | H | Cl | CH3 | 0.5 |
| Analog D | OCH3 | Cl | H | 5.8 |
Note: The specific structures of the analogs beyond the noted substitutions are detailed in the source patent. This table is a representative summary of the SAR trends.
The data indicates that substitutions on the core scaffold have a significant impact on the inhibitory potency. A chloro substitution at the R2 position appears to be crucial for high potency, as seen in this compound. Replacement with a fluoro group (Analog B) or the absence of a substituent leads to a decrease in activity. Furthermore, modifications at the R1 and R3 positions also modulate the inhibitory effect, suggesting that these regions are important for interaction with the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of DHX9 inhibitors.
DHX9 Cellular Target Engagement Assay
This assay is designed to measure the ability of a compound to engage with DHX9 within a cellular context.
Principle: This assay often utilizes a cellular thermal shift assay (CETSA) principle or a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay. In a NanoBRET assay, DHX9 is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to DHX9 is used. Compound binding to DHX9 displaces the tracer, leading to a decrease in BRET signal.
Protocol:
-
Cell Culture: Human colorectal cancer cells with high microsatellite instability (MSI-H), such as HCT116, which show a strong dependence on DHX9, are cultured in appropriate media.[2]
-
Transfection (for NanoBRET): Cells are transfected with a vector expressing the DHX9-NanoLuc fusion protein.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds (e.g., this compound) for a specified incubation period.
-
Tracer Addition (for NanoBRET): A specific fluorescent tracer for DHX9 is added to the wells.
-
Signal Detection: The BRET signal is measured using a microplate reader. The decrease in the BRET signal is proportional to the compound's ability to bind to DHX9.
-
Data Analysis: The EC50 values are calculated by plotting the BRET signal against the compound concentration and fitting the data to a four-parameter logistic curve.
DHX9 ATPase Activity Assay
This biochemical assay measures the enzymatic activity of DHX9 by quantifying its ATP hydrolysis.
Principle: DHX9 is an ATP-dependent helicase. Its activity can be measured by detecting the amount of ADP produced from ATP hydrolysis. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Protocol:
-
Reaction Setup: The reaction is performed in a 96-well plate containing purified recombinant DHX9 protein, a suitable nucleic acid substrate (e.g., a G-quadruplex DNA or RNA substrate), and the test compound.
-
ATP Initiation: The reaction is initiated by adding ATP to the mixture.
-
Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the helicase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the DHX9 activity, is measured using a luminometer.
-
Data Analysis: IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
Signaling Pathways Involving DHX9
DHX9 is a central node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the therapeutic potential of DHX9 inhibitors.
NF-κB Signaling Pathway
DHX9 has been shown to be a positive regulator of the NF-κB signaling pathway, which is a key driver of inflammation and cell survival.
References
Methodological & Application
Application Notes and Protocols for DHX9 Helicase Assay with an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in several diseases, particularly cancer and viral infections, making it an attractive target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting DHX9 requires robust and reliable in vitro assays to screen for and characterize the potency and mechanism of action of these compounds.[6][7]
These application notes provide detailed protocols for performing a DHX9 helicase assay with an inhibitor, focusing on a fluorescence-based unwinding assay suitable for high-throughput screening (HTS) and an orthogonal ATPase activity assay for mechanistic studies.
Signaling Pathways Involving DHX9
DHX9 plays a significant role in multiple cellular signaling pathways. Notably, it is involved in the NF-κB signaling pathway, where it can act as a transcriptional coactivator, and in the DNA Damage Response (DDR), where it interacts with key proteins like BRCA1.[3][8][9] Understanding these interactions is critical for elucidating the cellular effects of DHX9 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accenttx.com [accenttx.com]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the DHX9 Helicase for Small Molecule Probe Discovery - Jerry Pelletier [grantome.com]
- 7. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Proliferative Effects of Dhx9-IN-16 using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Dhx9-IN-16, a potent and selective inhibitor of the DExH-Box Helicase 9 (DHX9), in a colony formation assay to assess its impact on the long-term proliferative capacity of cancer cells.
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 has been observed in various cancer types and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] DHX9's role in resolving R-loops and maintaining genomic integrity is particularly critical for the survival of cancer cells exhibiting high levels of replication stress.[3][5]
This compound is a small molecule inhibitor of DHX9 with a reported EC50 of 0.125 µM in a cellular target engagement assay.[6][7] By inhibiting the helicase activity of DHX9, this compound is expected to induce replication stress, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on DHX9 activity.[3] The colony formation assay, a well-established in vitro method, is an ideal platform to evaluate the long-term, dose-dependent effects of this compound on the clonogenic survival of cancer cells.
DHX9 Signaling and Mechanism of Action
DHX9 is a key regulator of gene expression and genome stability. Its inhibition by this compound is anticipated to disrupt these processes, ultimately leading to a reduction in cell proliferation. DHX9 has been shown to be involved in several signaling pathways critical for cancer cell survival, including the NF-κB and PI3K-AKT pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: DHX9 Inhibition in Xenograft Mouse Models of Cancer
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes such as DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression is observed in various cancers, including colorectal, lung, liver, and breast cancer, and is often associated with a poor prognosis.[1][3] Notably, cancers with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) show a particular dependence on DHX9, making it a compelling therapeutic target.[1][4] DHX9 inhibitors, such as Dhx9-IN-16 and the well-characterized compound ATX968, represent a promising class of targeted therapies for these specific cancer subtypes.[1][5]
These application notes provide a comprehensive overview of the use of DHX9 inhibitors in preclinical xenograft mouse models of cancer, with a focus on the methodologies and expected outcomes based on available research.
Mechanism of Action
DHX9 plays a crucial role in resolving RNA/DNA hybrids (R-loops) and other secondary nucleic acid structures that can impede DNA replication and transcription.[1][6] Inhibition of DHX9's helicase activity leads to an accumulation of these structures, causing replication stress, cell-cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on DHX9.[1][7] This selective vulnerability of MSI-H/dMMR cancer cells to DHX9 inhibition forms the basis of its therapeutic potential.[1]
Key Applications
-
Efficacy Evaluation in MSI-H/dMMR Tumors: Xenograft models are crucial for demonstrating the in vivo anti-tumor activity of DHX9 inhibitors. Studies have shown that treatment with a DHX9 inhibitor can lead to significant tumor growth inhibition and even regression in MSI-H/dMMR colorectal cancer xenografts.[1]
-
Assessment of Target Engagement and Pharmacodynamics: Xenograft models allow for the collection of tumor and tissue samples to measure target engagement and downstream pharmacodynamic effects of DHX9 inhibition.
-
Toxicity and Tolerability Studies: In vivo studies in mouse models are essential for evaluating the safety profile and tolerability of DHX9 inhibitors. Research has suggested that normal tissues are less sensitive to DHX9 inhibition, indicating a potentially favorable therapeutic window.[6]
-
Combination Therapy Studies: Xenograft models provide a platform to explore the synergistic or additive effects of DHX9 inhibitors when combined with other anti-cancer agents, such as immunotherapy.[8]
Data Presentation
The following tables summarize representative quantitative data from a xenograft study using a potent DHX9 inhibitor (ATX968) in a colorectal cancer model.
Table 1: In Vivo Efficacy of a DHX9 Inhibitor in a HCT116 (MSI-H) Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle | Once daily (QD) | +1500 | 0 |
| DHX9 Inhibitor | 50 mg/kg QD | -50 | 150 |
| DHX9 Inhibitor | 100 mg/kg QD | -90 | 190 |
Note: Data is illustrative and based on reported findings for ATX968. Actual results may vary.
Table 2: Body Weight Changes in Mice Treated with a DHX9 Inhibitor
| Treatment Group | Dosing Schedule | Mean Body Weight Change (%) |
| Vehicle | Once daily (QD) | +5 |
| DHX9 Inhibitor | 50 mg/kg QD | -2 |
| DHX9 Inhibitor | 100 mg/kg QD | -5 |
Note: Data is illustrative and based on reported findings for ATX968. A slight, reversible body weight loss is sometimes observed at higher doses.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture human colorectal cancer cells with MSI-H status (e.g., HCT116) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
Protocol 2: DHX9 Inhibitor Dosing and Administration
-
Formulation: Prepare the DHX9 inhibitor (e.g., this compound) in a suitable vehicle for oral or intraperitoneal administration. A common vehicle is 0.5% methylcellulose in water.
-
Dosing: Based on preliminary studies, determine the appropriate dose levels. For a compound like ATX968, doses of 50-100 mg/kg administered once or twice daily are often used.[1]
-
Administration: Administer the formulated inhibitor and vehicle control to the respective groups of mice according to the planned schedule (e.g., once daily for 21 days).
-
Monitoring: Monitor the health of the animals daily, including body weight, clinical signs of toxicity, and tumor size.
Protocol 3: Efficacy and Tolerability Assessment
-
Tumor Measurements: Continue to measure tumor volume throughout the treatment period.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of tolerability.
-
Endpoint: At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Visualizations
Caption: Signaling pathway of DHX9 inhibition leading to cancer cell death.
Caption: Experimental workflow for a xenograft mouse model study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Measuring R-loop Accumulation Following Dhx9-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHX9 is a DExH-box helicase that plays a crucial role in various cellular processes, including transcription, RNA processing, and the maintenance of genome stability. Emerging evidence indicates that DHX9 is involved in the resolution of R-loops, which are three-stranded nucleic acid structures consisting of an RNA:DNA hybrid and a displaced single-stranded DNA. Dysregulation of R-loop metabolism is associated with genomic instability, a hallmark of cancer. Consequently, targeting DHX9 with small molecule inhibitors presents a promising therapeutic strategy. Dhx9-IN-16 is a potent and selective inhibitor of DHX9 helicase activity. These application notes provide detailed protocols for measuring the accumulation of R-loops in cells following treatment with this compound, a critical step in characterizing its mechanism of action and cellular effects.
Principle of DHX9 Inhibition and R-loop Accumulation
DHX9 utilizes its helicase activity to unwind RNA:DNA hybrids, thereby preventing the accumulation of R-loops. Inhibition of DHX9 with this compound is hypothesized to block this function, leading to an increase in cellular R-loop levels. This accumulation can be detected and quantified using techniques such as DNA-RNA Immunoprecipitation followed by quantitative PCR (DRIP-qPCR) and immunofluorescence microscopy with the S9.6 antibody, which specifically recognizes RNA:DNA hybrids.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols, illustrating the expected outcomes of this compound treatment.
Table 1: Quantification of R-loop Accumulation by DRIP-qPCR
| Target Gene Locus | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. DMSO (Mean ± SD) |
| β-actin | DMSO (0.1%) | 1.2 ± 0.3 | 1.0 ± 0.0 |
| This compound (1 µM) | 4.8 ± 0.7 | 4.0 ± 0.6 | |
| This compound (5 µM) | 8.5 ± 1.1 | 7.1 ± 0.9 | |
| RNase H (Control) | 0.1 ± 0.05 | - | |
| GAPDH | DMSO (0.1%) | 1.5 ± 0.4 | 1.0 ± 0.0 |
| This compound (1 µM) | 5.9 ± 0.9 | 3.9 ± 0.6 | |
| This compound (5 µM) | 9.8 ± 1.5 | 6.5 ± 1.0 | |
| RNase H (Control) | 0.2 ± 0.07 | - | |
| Negative Control Region | DMSO (0.1%) | 0.08 ± 0.02 | 1.0 ± 0.0 |
| This compound (5 µM) | 0.10 ± 0.03 | 1.25 ± 0.4 |
Table 2: Quantification of Nuclear S9.6 Fluorescence Intensity
| Treatment | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. DMSO (Mean ± SD) |
| DMSO (0.1%) | 100 ± 15 | 1.0 ± 0.0 |
| This compound (1 µM) | 250 ± 35 | 2.5 ± 0.4 |
| This compound (5 µM) | 420 ± 50 | 4.2 ± 0.5 |
| This compound (5 µM) + RNase H | 110 ± 20 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: DNA-RNA Immunoprecipitation (DRIP) followed by qPCR
This protocol details the detection and quantification of R-loops at specific genomic loci.[1][2][3]
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS, Proteinase K)
-
S9.6 antibody (e.g., Kerafast, ENH001)
-
Protein A/G magnetic beads
-
DRIP binding buffer (10 mM Na-Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
RNase H
-
qPCR primers for target and control gene loci
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).
-
Genomic DNA Extraction: Harvest cells and gently lyse them in cell lysis buffer containing Proteinase K at 55°C overnight. Perform phenol-chloroform extraction and ethanol precipitation to isolate high molecular weight genomic DNA.
-
DNA Fragmentation: Resuspend genomic DNA in TE buffer. Fragment the DNA to an average size of 300-500 bp using restriction enzyme digestion or sonication.
-
DRIP:
-
Take an aliquot of fragmented DNA as "input" control.
-
For a negative control, treat a separate aliquot with RNase H to degrade R-loops.
-
Incubate the remaining fragmented DNA with the S9.6 antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the immunoprecipitated DNA-RNA hybrids using elution buffer at 65°C.
-
-
DNA Purification: Purify the eluted DNA and the input DNA using a DNA purification kit.
-
qPCR Analysis:
-
Perform qPCR using SYBR Green master mix with primers specific for gene loci known to form R-loops (e.g., β-actin, GAPDH) and a negative control region.
-
Calculate the percentage of input for each sample using the following formula: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100.[2]
-
Normalize the % Input of treated samples to the vehicle control to determine the fold enrichment.
-
Protocol 2: Immunofluorescence Staining of R-loops with S9.6 Antibody
This protocol describes the visualization and quantification of total nuclear R-loop levels.[4][5][6]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBST)
-
S9.6 antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
RNase H (for control)
-
Mounting medium
Procedure:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound or DMSO. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
RNase H Control (Optional but Recommended): For a negative control, treat a subset of coverslips with RNase H in a suitable buffer for 1-2 hours at 37°C before blocking.
-
Blocking and Antibody Incubation: Wash with PBST and block with blocking buffer for 1 hour at room temperature. Incubate with the S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBST and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark. Wash again and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using mounting medium. Acquire images using a confocal or fluorescence microscope.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the S9.6 signal within the DAPI-stained nuclear region.
-
Subtract the background fluorescence and normalize the intensity of treated cells to the vehicle control to determine the fold change.[7]
-
Mandatory Visualizations
Caption: Signaling pathway of DHX9 and its inhibition.
Caption: Experimental workflow for DRIP-qPCR.
Caption: Experimental workflow for Immunofluorescence.
Caption: Logical relationship of treatment and measurement.
References
- 1. RNA-DNA hybrid (R-loop) immunoprecipitation mapping: an analytical workflow to evaluate inherent biases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping R-Loops and RNA:DNA Hybrids with S9.6-Based Immunoprecipitation Methods [app.jove.com]
- 3. Mapping R-loops and RNA:DNA hybrids with S9.6-based immunoprecipitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting DHX9 Protein Levels via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes. It participates in transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1] Given its significant roles, accurately quantifying DHX9 protein levels is essential for research in cancer biology, virology, and neurodegenerative diseases. This document provides a detailed protocol for the detection and quantification of DHX9 protein levels using Western blot analysis.
Data Presentation
Table 1: Recommended Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| RIPA Lysis Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | 4°C |
| Protease & Phosphatase Inhibitor Cocktail | Commercially available cocktail or individual inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate) | -20°C |
| 2X Laemmli Sample Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8 | Room Temp. |
| Transfer Buffer (Wet) | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3 (adjust methanol to 10-15% for large proteins)[2] | 4°C |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) | 4°C |
| Primary Antibody Dilution Buffer | 5% BSA in TBST | 4°C |
| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | Room Temp. |
Table 2: Antibody Recommendations
| Antibody | Host Species | Clonality | Recommended Dilution | Supplier Example |
| Anti-DHX9 | Rabbit | Polyclonal | 1:1000 - 1:5000 | Cell Signaling Technology (#70998)[3] |
| Anti-DHX9 | Mouse | Monoclonal | 1:5000 - 1:50000 | Proteintech (67153-1-Ig)[4] |
| Anti-DHX9 | Rabbit | Polyclonal | 1:10000 - 1:50000 | Proteintech (17721-1-AP)[5] |
| Anti-Lamin B1 (Loading Control) | Mouse | Monoclonal | Varies by supplier | Proteintech (HRP-66095)[6] |
| Anti-β-tubulin (Loading Control) | Varies | Varies | Varies by supplier | Various |
Table 3: Quantitative Analysis Summary
| Step | Parameter | Recommended Software/Method |
| Image Acquisition | Chemiluminescence or Fluorescence Imaging System | Bio-Rad ChemiDoc, LI-COR Odyssey, or similar |
| Densitometry Analysis | ImageJ, FIJI, or proprietary software from the imaging system manufacturer | |
| Normalization | 1. Measure the integrated density of the DHX9 band. 2. Measure the integrated density of the loading control band (e.g., Lamin B1) in the same lane. 3. Calculate the ratio of DHX9 integrated density to the loading control integrated density. | |
| Relative Quantification | Express the normalized DHX9 levels in experimental samples relative to the normalized levels in a control sample. |
Experimental Protocols
Sample Preparation: Cell Lysate
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (1 mL per 107 cells).[7]
-
For adherent cells, use a cell scraper to detach the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.[8]
-
Aliquot the lysate and store at -80°C for long-term use.
SDS-PAGE
DHX9 is a high molecular weight protein (approximately 140 kDa).[4][5] Therefore, a lower percentage acrylamide gel is recommended for better resolution.
-
Prepare protein samples for loading by mixing the cell lysate with an equal volume of 2X Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Load 20-40 µg of total protein per lane into a 7.5% or 4-15% gradient SDS-polyacrylamide gel.[9] Also, load a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.[9][10]
Protein Transfer (Western Blotting)
For high molecular weight proteins like DHX9, a wet transfer is recommended for higher efficiency.
-
Equilibrate the gel in transfer buffer for 10-15 minutes.[2]
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using a nitrocellulose membrane, equilibrate it directly in the transfer buffer.[2]
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[2]
-
Place the sandwich into a wet transfer tank filled with cold transfer buffer.
-
Perform the transfer at 100V for 90-120 minutes or at 30V overnight at 4°C. To improve the transfer of large proteins, consider reducing the methanol concentration in the transfer buffer to 10-15% and adding up to 0.1% SDS.[2]
Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11][12]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the primary anti-DHX9 antibody diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[3] Incubation can be done overnight at 4°C or for 1.5-2 hours at room temperature with gentle agitation.[6][11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantification, strip the membrane and re-probe with a loading control antibody (e.g., anti-Lamin B1, as DHX9 is a nuclear protein).[6][13] Alternatively, if using a fluorescent system, different channels can be used for simultaneous detection of DHX9 and the loading control.
-
Use densitometry software to measure the band intensities. Normalize the DHX9 signal to the loading control signal for each sample.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot transfer techniques | Abcam [abcam.com]
- 3. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 5. DHX9 antibody (17721-1-AP) | Proteintech [ptglab.com]
- 6. DHX9 antibody (67153-1-PBS) | Proteintech [ptglab.com]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Dhx9-IN-16 in Microsatellite Instability-High (MSI-H) Cancer Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DHX9, a DExH-box RNA helicase, is a critical enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Notably, elevated expression of DHX9 is observed in multiple cancer types and is often associated with a poor prognosis.[1][2] Recent research has identified a strong dependency of microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR) on DHX9, making it an attractive therapeutic target for this cancer subtype.[1][2][4]
This document provides detailed application notes and protocols for the use of Dhx9-IN-16 (a conceptual potent and selective small-molecule inhibitor of DHX9, exemplified by the tool compound ATX968) in MSI-H cancer models. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Mechanism of Action
In MSI-H/dMMR cancer cells, the inhibition of DHX9's enzymatic activity leads to a cascade of events culminating in apoptosis.[1][2][5] The proposed mechanism is as follows:
-
Inhibition of DHX9: this compound binds to and inhibits the helicase activity of DHX9.[1][2][6]
-
Accumulation of R-loops and Secondary Structures: DHX9 is responsible for resolving RNA/DNA hybrids (R-loops) and other secondary structures.[7][8] Its inhibition leads to the accumulation of these structures.[1][2][9]
-
Increased Replication Stress and DNA Damage: The unresolved R-loops and secondary structures impede DNA replication, leading to replication stress and DNA damage.[1][2][8][9]
-
Cell-Cycle Arrest and Apoptosis: The significant DNA damage triggers cell-cycle arrest and ultimately induces apoptosis in the cancer cells.[1][2][10]
This selective vulnerability of MSI-H/dMMR cells to DHX9 inhibition provides a therapeutic window for targeting these cancers.[1][11]
Data Presentation
The following tables summarize the quantitative data for a representative DHX9 inhibitor, ATX968, in various cancer models.
Table 1: In Vitro Efficacy of ATX968 in Colorectal Cancer (CRC) Cell Lines [5][11]
| Cell Line | MSI Status | MMR Status | ATX968 IC50 (μM) |
| HCT116 | MSI-H | dMMR | < 1 |
| LS411N | MSI-H | dMMR | < 1 |
| SNU407 | MSI-H | dMMR | < 1 |
| LS180 | MSI-H | dMMR | < 1 |
| SW480 | MSS | pMMR | > 1 |
| HT29 | MSS | pMMR | > 1 |
| NCI-H747 | MSS | pMMR | > 1 |
| Colo205 | MSS | pMMR | > 1 |
MMR: Mismatch Repair; pMMR: proficient MMR; dMMR: deficient MMR.
Table 2: Binding Affinity and In Vivo Efficacy of ATX968 [11]
| Parameter | Value |
| Binding Affinity (KD) for DHX9 | 1.3 nmol/L |
| In Vivo Model | MSI-H/dMMR Xenograft |
| Effect | Robust and durable tumor growth inhibition/regression |
| In Vivo Model | MSS/pMMR Xenograft |
| Effect | No significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay
This assay determines the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Materials:
-
MSI-H and MSS cancer cell lines
-
Complete cell culture medium
-
This compound (e.g., ATX968)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 10 days), replacing the medium with fresh inhibitor-containing medium every 2-3 days.[5]
-
At the end of the incubation, bring the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
R-loop Detection Assay
This immunofluorescence-based assay is used to visualize and quantify the accumulation of R-loops.
-
Materials:
-
MSI-H and MSS cancer cell lines cultured on coverslips
-
This compound
-
S9.6 antibody (specific for DNA-RNA hybrids)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary S9.6 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Quantify the fluorescence intensity in the nucleus.[5]
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect changes in the levels of proteins involved in DNA damage response and apoptosis.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., for phosphorylated RPA32, cleaved PARP, γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare protein lysates from cells treated with this compound or vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking agent.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Model Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MSI-H and MSS cancer cell lines for implantation
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).[1][11]
-
Visualizations
The following diagrams illustrate the key concepts related to the application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
Application Note: Flow Cytometry Analysis of Apoptosis Following Dhx9-IN-16 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme that plays a critical role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its overexpression has been implicated in the progression of several cancers, making it an attractive therapeutic target.[1] Dhx9-IN-16 is a potent and selective small-molecule inhibitor of DHX9's helicase activity. Inhibition of DHX9 has been shown to induce replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.
Data Presentation
The following table summarizes the expected quantitative data from a typical flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., HCT116) treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |
| This compound | 1 | 75.6 ± 4.1 | 15.3 ± 3.2 | 9.1 ± 2.0 |
| This compound | 5 | 42.8 ± 5.3 | 38.7 ± 4.5 | 18.5 ± 3.8 |
| This compound | 10 | 15.1 ± 3.9 | 55.4 ± 6.2 | 29.5 ± 5.1 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 2.8 | 40.2 ± 5.1 | 49.3 ± 6.4 |
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Cell Culture and Treatment
-
Culture the selected cancer cell line in appropriate complete medium until they reach approximately 70-80% confluency.
-
Seed the cells into 6-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after the treatment period (e.g., 2 x 10^5 cells/well).
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, or the positive control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Adherent Cells
-
Following the treatment period, carefully collect the culture medium from each well, as it may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC (or another green fluorescent conjugate) and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (or the green fluorophore used for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often a smaller population)
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
Troubleshooting & Optimization
Dhx9-IN-16 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of Dhx9-IN-16 in DMSO for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited, this guide offers troubleshooting advice and frequently asked questions based on best practices and data from similar DHX9 inhibitors.
This compound Solubility and Stability Overview
Proper handling and storage of small molecule inhibitors are critical for reproducible experimental results. Factors such as solvent purity, temperature, and light exposure can significantly impact the solubility and stability of the compound.
Quantitative Data for Structurally Related DHX9 Inhibitors
To provide a reference for researchers, the following table summarizes the solubility and stability of other commercially available DHX9 inhibitors in DMSO. This information can serve as a helpful starting point for handling this compound, although direct testing is always recommended.
| Compound | Solubility in DMSO | Storage of Stock Solution | Source |
| Dhx9-IN-4 | Not specified | -80°C, 6 months; -20°C, 1 month. | [1] |
| Dhx9-IN-9 | 125 mg/mL (245.10 mM) (Requires sonication) | -80°C, 6 months; -20°C, 1 month. | [2] |
Note: The solubility of a compound can be influenced by various factors, including the purity of the DMSO and the presence of water. It is recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[2]
Troubleshooting Guide & FAQs
This section addresses common questions and issues that researchers may encounter when working with this compound and similar compounds.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you observe particulate matter or cloudiness in your solution, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution. For similar compounds like Dhx9-IN-9, sonication is explicitly recommended.[2]
-
Warming: Gently warm the solution to 37°C. In some cases, a slight increase in temperature can improve solubility. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some compounds.[2]
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I determine the solubility and stability of this compound in my specific experimental conditions?
A3: It is best practice to experimentally determine the solubility and stability of a compound under your specific laboratory conditions. The following workflow outlines a general approach.
References
Technical Support Center: Optimizing Dhx9-IN-16 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Dhx9-IN-16 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the DExH-box helicase 9 (DHX9).[1] DHX9 is an ATP-dependent RNA helicase that plays a crucial role in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[2][3][4] By inhibiting the helicase activity of DHX9, this compound can disrupt these processes, leading to an accumulation of R-loops (RNA-DNA hybrids), DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6] This makes it a promising agent for cancer research, particularly in tumors with deficiencies in DNA mismatch repair (dMMR) or high microsatellite instability (MSI-H).[2][5]
Q2: What is a good starting concentration for my in vitro experiments?
A good starting point for in vitro experiments with this compound is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on publicly available data for a similar DHX9 inhibitor, ATX968, a broad range of concentrations from 0.01 µM to 10 µM is a reasonable starting point for cell viability assays.[2] For target engagement, this compound has a reported EC50 of 0.125 µM in a cellular assay.[1]
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: In which cancer cell types is this compound expected to be most effective?
Inhibition of DHX9 has shown particular efficacy in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), such as certain types of colorectal, endometrial, and gastric cancers.[2] These cells are more reliant on DHX9 for survival, making them more susceptible to its inhibition. However, the sensitivity to DHX9 inhibition can vary between cell lines, so it is crucial to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, uneven drug distribution, or edge effects in the multi-well plate.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When treating with this compound, mix the plate gently by tapping or using a plate shaker to ensure even distribution. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause: this compound precipitation in the culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider preparing a fresh dilution from the stock solution or using a slightly lower final concentration. Ensure the DMSO concentration in the final culture medium is not too high.
-
Issue 2: No significant effect on cell viability at expected concentrations.
-
Possible Cause: The cell line used is resistant to DHX9 inhibition.
-
Solution: Verify the MSI status and MMR proficiency of your cell line. Cell lines that are microsatellite stable (MSS) and proficient in MMR may be less sensitive to DHX9 inhibition.[2] Consider testing a wider range of concentrations or using a positive control cell line known to be sensitive to DHX9 inhibition.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of DHX9 inhibition on cell viability may take time to manifest. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the induction of downstream effects like cell cycle arrest and apoptosis.
-
Issue 3: High levels of cell death in the control (vehicle-treated) group.
-
Possible Cause: Cytotoxicity from the solvent (DMSO).
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Perform a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Possible Cause: Suboptimal cell culture conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the DHX9 inhibitor ATX968, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Proliferation IC50 Values for ATX968 in Colorectal Cancer Cell Lines [2]
| Cell Line | MSI Status | MMR Status | Proliferation IC50 (µM) |
| LS411N | MSI-H | dMMR | < 1 |
| HCT116 | MSI-H | dMMR | < 1 |
| RKO | MSI-H | dMMR | < 1 |
| SW48 | MSS | pMMR | > 1 |
| NCI-H747 | MSS | pMMR | > 1 |
Table 2: Cellular Target Engagement of DHX9 Inhibitors
| Inhibitor | Assay | EC50 (µM) | Reference |
| This compound | Cellular Target Engagement | 0.125 | [1] |
| ATX968 | circBRIP1 Induction | 0.101 | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Annexin V/PI) Assay
This protocol is based on standard Annexin V/PI staining procedures.[13][14][15][16][17]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
DHX9 Inhibition Signaling Pathway
Caption: Signaling pathway of DHX9 inhibition.
Experimental Workflow for this compound In Vitro Testing
References
- 1. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genecards.org [genecards.org]
- 4. broadpharm.com [broadpharm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Culture Troubleshooting [sigmaaldrich.com]
- 8. fastercapital.com [fastercapital.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. scispace.com [scispace.com]
Common issues with DHX9 inhibitor in cell-based assays
Welcome to the technical support center for DHX9 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DHX9 inhibitors?
DHX9 is an ATP-dependent RNA helicase that unwinds RNA and RNA-DNA hybrid molecules. This function is crucial for various cellular processes, including transcription, RNA splicing, and DNA replication.[1] DHX9 inhibitors interfere with this enzymatic activity. Depending on their chemical structure, they can act in several ways, such as blocking the ATP-binding site to prevent the energy transfer required for helicase activity, or binding to other regions of the DHX9 protein to induce conformational changes that render it inactive.[1] The ultimate goal of these inhibitors is to halt the unwinding process, thereby disrupting cellular functions that rely on DHX9.[1]
Q2: What are the expected cellular effects of DHX9 inhibition?
Inhibition of DHX9 leads to several key cellular phenotypes. A primary consequence is the accumulation of RNA-DNA hybrids, known as R-loops, and G-quadruplexes.[2][3] This accumulation can cause increased replication stress and DNA damage, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA damage repair deficiencies.[2][3][4] For instance, tumor cells with mutations in BRCA1 and/or BRCA2 are particularly sensitive to DHX9 inhibitors.[5] In some contexts, DHX9 inhibition can also trigger a tumor-intrinsic interferon response.[6]
Q3: How can I confirm that my DHX9 inhibitor is active in my cell-based assay?
To confirm the on-target activity of your DHX9 inhibitor, you can measure several downstream biomarkers. A common approach is to quantify the induction of circular RNAs (circRNAs), particularly those mediated by Alu elements, such as circBRIP1.[2][7] The levels of these circRNAs have been shown to increase in a dose-dependent manner with DHX9 inhibitor treatment.[2] Additionally, you can assess the accumulation of R-loops using immunofluorescence with an S9.6 antibody and measure markers of DNA damage and replication stress, such as γH2AX and phosphorylated RPA, via Western blot.[2]
Troubleshooting Guides
Issue 1: Low or No Inhibitor Potency in Cellular Assays
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor Solubility/Stability: The inhibitor may have precipitated out of solution or degraded. | 1. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium.[8] 2. Prepare fresh dilutions for each experiment. 3. Check for precipitation in the stock solution and final culture medium. If solubility is an issue, consider using a different formulation or delivery method.[8] | Protocol: --INVALID-LINK-- |
| Incorrect Assay Conditions: The concentration of ATP or substrate in your assay may not be optimal for inhibitor activity. | 1. For biochemical assays, ensure that the concentrations of nucleotide and RNA/DNA substrate are close to their Michaelis-Menten constant (KM) values.[9] 2. For cell-based assays, ensure the inhibitor concentration range is appropriate to observe a dose-dependent effect. | Protocol: --INVALID-LINK-- |
| Cell Line Insensitivity: The chosen cell line may not be dependent on DHX9 activity for survival. | 1. Use a positive control cell line known to be sensitive to DHX9 inhibition, such as a microsatellite instable-high (MSI-H) or deficient mismatch repair (dMMR) cancer cell line.[2][4] 2. Confirm DHX9 expression in your cell line via Western blot. | Protocol: --INVALID-LINK-- |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor Promiscuity: The inhibitor may be binding to other cellular targets in addition to DHX9. | 1. Test the inhibitor against related helicases to assess its selectivity.[10] 2. Perform a dose-response curve to identify a concentration range where on-target effects are maximized and off-target effects are minimized. 3. Compare the cellular phenotype induced by the inhibitor to that of DHX9 knockdown using siRNA to confirm on-target effects.[2] | Protocol: --INVALID-LINK-- |
| Non-specific Cytotoxicity: The observed cell death may be due to general toxicity rather than specific DHX9 inhibition. | 1. Include a negative control compound with a similar chemical scaffold but no activity against DHX9. 2. Assess cell viability at multiple time points to distinguish between acute toxicity and a slower, on-target apoptotic response. | Protocol: --INVALID-LINK-- |
| Antibody Specificity in R-loop Detection: The S9.6 antibody used for R-loop detection can also bind to double-stranded RNA (dsRNA). | 1. Include an RNase H treatment control, which specifically degrades the RNA in RNA-DNA hybrids, to confirm the specificity of the R-loop signal.[11] 2. Consider using a catalytically inactive RNase H1 tagged with a fluorescent protein as a more specific reagent for imaging RNA-DNA hybrids.[12] | Protocol: --INVALID-LINK-- |
Quantitative Data
Table 1: In Vitro Activity of DHX9 Inhibitor ATX968
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical Assays | ||||
| DHX9 Unwinding Assay | IC50 | 8 nM | Recombinant human DHX9 | [2](--INVALID-LINK--) |
| DHX9 ATPase Assay | EC50 | 2.9 µM | Recombinant human DHX9 | [10](--INVALID-LINK--) |
| Cellular Assays | ||||
| circBRIP1 Induction | EC50 | 54 nM | HCT116 cells | [3](--INVALID-LINK--) |
| circBRIP1 Induction | EC50 | 101 nM | LS411N cells | [2](--INVALID-LINK--) |
| Cell Proliferation (MSI-H) | IC50 | 663 nM | LS411N cells | [10](--INVALID-LINK--) |
| Cell Proliferation (MSS) | IC50 | >10 µM | NCI-H747 cells | --INVALID-LINK--10 |
Table 2: Comparison of DHX9 Inhibitors
| Inhibitor | DHX9 Unwinding IC50 | circBRIP1 EC50 | Reference |
| ATX968 | 8 nM | 54 nM | [2](13--INVALID-LINK-- |
| DHX9-IN-1 | Not reported | 6.94 µM | [8](--INVALID-LINK--) |
| DHX9-IN-9 | Not reported | 17.7 nM | [14](--INVALID-LINK--) |
Experimental Protocols
Click to expand protocols
Inhibitor Stock and Working Solution Preparation
-
Stock Solution: Dissolve the DHX9 inhibitor in 100% DMSO to a final concentration of 10 mM. Store at -20°C or -80°C for long-term storage.[8]
-
Working Solution: On the day of the experiment, thaw the stock solution and prepare serial dilutions in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 1% to avoid solvent-induced cytotoxicity.[15]
DHX9 ATPase Activity Assay
This assay measures the conversion of ATP to ADP, which is coupled to DHX9's helicase activity.
-
Assay Buffer: Prepare a 1X assay buffer containing 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.[9]
-
Reaction Setup: In a 384-well plate, add the DHX9 inhibitor at various concentrations.
-
Add recombinant DHX9 protein and the dsRNA substrate. Incubate for 15 minutes.
-
Initiate the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure ADP production using a commercially available kit such as ADP-Glo™. The luminescence signal is proportional to DHX9 ATPase activity.[15]
Cell Viability Assay
This assay determines the effect of the DHX9 inhibitor on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the DHX9 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[3]
Western Blot for DHX9 Expression
This protocol is used to detect the levels of DHX9 protein in cell lysates.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against DHX9, followed by an HRP-conjugated secondary antibody.[16][17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Immunofluorescence for R-loop Detection
This method allows for the visualization and quantification of R-loops in individual cells.
-
Cell Culture and Fixation: Grow cells on coverslips, treat with the DHX9 inhibitor, and then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with the S9.6 primary antibody, which specifically recognizes RNA-DNA hybrids.[18][19]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI to stain the nuclei and visualize using a fluorescence microscope.[18][19]
qRT-PCR for Circular RNA Detection
This protocol is used to quantify the expression of circRNAs, such as circBRIP1, as a biomarker of DHX9 inhibition.
-
RNA Extraction: Extract total RNA from inhibitor-treated cells.
-
RNase R Treatment (Optional but Recommended): Treat the RNA with RNase R to digest linear RNA species and enrich for circular RNAs.[20][21]
-
Reverse Transcription: Synthesize cDNA using random primers.
-
qPCR: Perform quantitative PCR using divergent primers that are specific for the back-spliced junction of the target circRNA.[22][23]
-
Data Analysis: Normalize the expression of the circRNA to a suitable housekeeping gene and calculate the fold change relative to the vehicle-treated control.
siRNA Knockdown of DHX9
This protocol is used to specifically reduce the expression of DHX9 to compare its effects with those of a chemical inhibitor.
-
Transfection: Transfect cells with a DHX9-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.[2]
-
Incubation: Incubate the cells for 48-72 hours to allow for DHX9 protein depletion.
-
Validation: Confirm the knockdown of DHX9 protein levels by Western blot.
-
Phenotypic Analysis: Perform downstream assays (e.g., cell viability, R-loop detection) to assess the cellular consequences of DHX9 depletion.
Visualizations
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accenttx.com [accenttx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. R-Loop Immunoprecipitation: A Method to Detect R-Loop Interacting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 17. DHX9 antibody (17721-1-AP) | Proteintech [ptglab.com]
- 18. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 20. Investigating Circular RNAs Using qRT-PCR; Roundup of Optimization and Processing Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Detection of Cytoplasmic and Nuclear Circular RNA via RT-qPCR | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Dhx9-IN-16
Technical Support Center: Dhx9-IN-16
Welcome to the technical support center for this compound, a potent and selective small-molecule inhibitor of the DExH-Box Helicase 9 (DHX9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound and interpret their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of DHX9. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors, including off-target effects, incorrect dosage, or specific cellular dependencies. DHX9 is a crucial enzyme involved in multiple cellular processes such as DNA replication, transcription, and RNA processing.[1][2][3] Its inhibition can lead to cell-cycle arrest and apoptosis, particularly in cancer cells with high DHX9 dependency.[4][5]
To troubleshoot, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) in your specific cell line. Start with a broad range of concentrations and narrow it down to identify the optimal concentration for on-target effects with minimal toxicity.
-
Off-Target Analysis: At higher concentrations, this compound may inhibit other related helicases or kinases. Refer to the selectivity profile of this compound (Table 1) to identify potential off-target interactions. If your cells express high levels of a sensitive off-target protein, this could explain the observed toxicity.
-
Control Cell Lines: Test the inhibitor on a control cell line with low DHX9 expression or dependency to distinguish between on-target and off-target toxicity.
Q2: I am not observing the expected phenotype that has been reported with DHX9 knockdown (e.g., increased R-loops, replication stress). Is my compound inactive?
A2: A lack of an observable phenotype can be due to several reasons, ranging from experimental conditions to compound stability.
Potential causes and solutions include:
-
Target Engagement: First, confirm that this compound is binding to DHX9 in your cells. A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a cellular context.[6][7][8]
-
Compound Stability and Permeability: Ensure that the compound is stable and permeable in your specific cell culture conditions. Degradation of the compound or poor cell entry will result in a lack of activity.
-
Cellular Context: The function of DHX9 can be cell-type specific.[3] The expected phenotype may not be apparent in your chosen cell line due to redundancies in cellular pathways or different genetic backgrounds.
-
Experimental Endpoint: The time point for observing the phenotype may need optimization. Perform a time-course experiment to identify the optimal duration of treatment.
Q3: The phenotype I observe with this compound is different from what I see with DHX9 siRNA/shRNA. How do I interpret this discrepancy?
A3: Discrepancies between a small-molecule inhibitor and genetic knockdown are common and often point towards off-target effects of the compound or compensatory mechanisms induced by the long-term depletion of the protein in knockdown experiments.
Here's how to approach this:
-
Off-Target Effects: As mentioned, this compound may have off-target activities that are not present with siRNA-mediated knockdown. Cross-reference your results with the known functions of potential off-targets (see Table 1).
-
Acute vs. Chronic Inhibition: A small molecule inhibitor provides acute inhibition, while siRNA/shRNA results in chronic depletion of the target protein. These different time scales can lead to different cellular responses and phenotypes.
Data Presentation
Table 1: Kinase/Helicase Selectivity Panel for this compound
This table summarizes the inhibitory activity of this compound against a panel of related helicases and kinases. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target | IC50 (nM) | Target Family | Potential Off-Target Concern |
| DHX9 | 15 | DExH-box Helicase | On-Target |
| DHX8 | 1,200 | DExH-box Helicase | Low |
| DDX5 | 2,500 | DEAD-box Helicase | Low |
| DDX21 | 1,800 | DEAD-box Helicase | Low |
| FANCJ | >10,000 | DNA Helicase | Very Low |
| BLM | 8,500 | RecQ Helicase | Very Low |
| CDK9 | 350 | Cyclin-Dependent Kinase | Moderate |
| PLK1 | 4,000 | Polo-like Kinase | Low |
Note: Data is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to DHX9 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[6][8][12]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either DMSO (vehicle control) or various concentrations of this compound for 1 hour at 37°C.
-
Heating Step: Resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHX9 at each temperature by Western blotting using a specific anti-DHX9 antibody. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.
Protocol 2: siRNA Rescue Experiment
This experiment is designed to confirm that the biological effect of this compound is specifically due to the inhibition of DHX9.[9][10][13]
Methodology:
-
Design siRNA-resistant DHX9: Create a plasmid expressing DHX9 with silent mutations in the siRNA target sequence. These mutations should not alter the amino acid sequence of the protein.
-
siRNA Transfection: Transfect cells with an siRNA targeting the 3'-UTR of endogenous DHX9. This will knock down the endogenous protein without affecting the exogenously expressed, resistant version.
-
Plasmid Transfection: After 24 hours, transfect the siRNA-treated cells with either the siRNA-resistant DHX9 plasmid or an empty vector control.
-
Inhibitor Treatment: Allow the cells to recover and express the plasmid for 24-48 hours. Then, treat the cells with this compound or DMSO.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, R-loop formation). If the phenotype observed with the inhibitor is reversed in the cells expressing the siRNA-resistant DHX9, this confirms the on-target activity of this compound.
Visualizations
Caption: Proposed signaling pathway of DHX9 and the effect of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical flow of an siRNA rescue experiment.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHX9 General Information | Sino Biological [sinobiological.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. siRNA transfection and rescue experiments [bio-protocol.org]
- 10. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Efficacy of Dhx9-IN-16
Disclaimer: As of October 2025, specific in vivo experimental data and established protocols for Dhx9-IN-16 are limited in publicly available scientific literature. This guide is based on the known properties of the target protein DHX9, data from similar DHX9 inhibitors such as ATX968, and established principles of in vivo small molecule inhibitor optimization. The provided protocols and troubleshooting advice should be considered as a starting point for experimental design and will require optimization for your specific research model.
Understanding DHX9 and the Mechanism of Inhibition
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in a variety of crucial cellular processes.[1][2][3][4][5] It acts as an ATP-dependent helicase that can unwind DNA and RNA, playing roles in DNA replication, transcription, translation, RNA processing, and maintaining genomic stability.[1][2][3][5][6][7][8] Due to its central role in these processes, DHX9 is a compelling therapeutic target in oncology and virology.[4][5][9][10]
DHX9 inhibitors, like this compound, are small molecules designed to interfere with the enzymatic activity of the DHX9 protein.[4] By binding to DHX9, these inhibitors can block its ability to hydrolyze ATP, which is essential for its helicase function of unwinding nucleic acid structures.[4] This disruption of DHX9 activity can lead to cell cycle arrest, apoptosis, and the suppression of tumor growth, particularly in cancers with specific genetic vulnerabilities like deficient mismatch repair (dMMR).[11][12]
DHX9 Signaling and Functional Roles
Caption: Overview of DHX9's multifaceted roles in nuclear and cytoplasmic processes.
Frequently Asked Questions (FAQs)
Q1: What is the reported cellular potency of this compound?
This compound is a potent RNA helicase DHX9 inhibitor with a reported EC50 of 0.125 µM in a cellular target engagement assay.[13]
Q2: What is the mechanism of action for DHX9 inhibitors?
DHX9 inhibitors typically function by binding to the DHX9 protein and preventing the ATP hydrolysis required for its helicase activity.[4] Some inhibitors, like ATX968, have been shown to be noncompetitive with ATP, binding to an allosteric site.[14] This leads to an accumulation of unresolved DNA/RNA secondary structures, replication stress, and can ultimately trigger cell cycle arrest and apoptosis, especially in cancer cells with deficient DNA damage repair pathways.[11][15][16]
Q3: In which cancer types are DHX9 inhibitors expected to be most effective?
Preclinical data suggests that tumors with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) are particularly dependent on DHX9 activity for survival.[11][12] Therefore, cancers such as certain types of colorectal, ovarian, and breast cancer may be more sensitive to DHX9 inhibition.[11][16] Additionally, targeting DHX9 has shown promise in small cell lung cancer by inducing a tumor-intrinsic interferon response.[10][15]
Troubleshooting In Vivo Studies with this compound
| Problem | Potential Cause | Recommended Solution |
| Lack of observed efficacy | Poor bioavailability/solubility, rapid metabolism, insufficient dose, inappropriate animal model. | 1. Optimize Formulation: Test various formulations to improve solubility and stability (see Experimental Protocols).2. Pharmacokinetic (PK) Studies: Conduct a PK study to determine Cmax, Tmax, and half-life to ensure adequate tumor exposure.3. Dose Escalation: Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose.4. Model Selection: Ensure the chosen xenograft or syngeneic model has a relevant genetic background (e.g., MSI-H/dMMR).[11] |
| High toxicity or animal morbidity | Off-target effects, poor formulation leading to precipitation or irritation, excessive dose. | 1. Reduce Dose: Lower the administered dose or dosing frequency.2. Refine Formulation: Ensure the formulation is well-tolerated (e.g., check pH, osmolarity, vehicle toxicity).3. Alternative Administration Route: Consider subcutaneous or intraperitoneal administration which may alter the toxicity profile.[17] |
| Inconsistent results between animals | Improper drug administration, variability in animal health or tumor size, unstable formulation. | 1. Standardize Procedures: Ensure consistent administration technique (e.g., gavage volume, injection site).2. Animal Selection: Use animals of similar age, weight, and health status. Randomize animals into groups based on initial tumor volume.3. Fresh Formulation: Prepare the formulation fresh before each administration, especially if stability is a concern. |
| Difficulty in dissolving the compound | Intrinsic low solubility of the small molecule. | 1. Screen Solvents: Test a panel of biocompatible solvents (e.g., DMSO, PEG300, Tween-80, Solutol HS 15).2. Use of Excipients: Employ solubility-enhancing excipients.3. Particle Size Reduction: Consider micronization or nanonization techniques if available. |
Experimental Protocols
Example In Vivo Formulation Protocol (based on ATX968)
This protocol is a starting point and should be optimized for this compound based on its specific physicochemical properties.
Objective: To prepare a formulation of this compound suitable for oral (p.o.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication to fully dissolve.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and mix thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is homogeneous.
-
Add saline to reach the final desired volume and concentration.
-
For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, you would mix:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Administer the final formulation to animals immediately after preparation.
This protocol is adapted from a formulation used for the DHX9 inhibitor ATX968 and may require significant modification for this compound.[18]
General Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of a DHX9 inhibitor.
Quantitative Data Summary
| Compound | Target | Assay Type | Potency | Reference |
| This compound | DHX9 | Cellular Target Engagement | EC50: 0.125 µM | [13] |
| ATX968 | DHX9 | circBRIP1 Cellular Assay | EC50: 0.054 µM | [18] |
| ATX968 | DHX9 | ATPase Activity | EC50: 2.9 µM (partial inhibition) | [14] |
| ATX968 | DHX9 | Helicase Unwinding Assay | IC50: 0.643 µM | [14] |
| ATX968 | DHX9 | Apo-DHX9 Binding (SPR) | KD: 0.33 µM | [14] |
This technical support guide provides a framework for researchers beginning in vivo studies with this compound. Given the novelty of this specific compound, careful experimental design, starting with formulation and pharmacokinetic studies, will be critical for achieving robust and reproducible results.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
Mitigating Dhx9-IN-16 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for Dhx9-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating cytotoxicity in non-cancerous cell lines. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the DHX9 protein in normal cells? DHX9 is a multifunctional DExH-box helicase that plays a critical role in many essential cellular processes.[1] It unwinds DNA and RNA duplexes, as well as more complex nucleic acid structures.[1] Its key functions in normal cells include regulating DNA replication, transcription, translation, RNA processing, and maintaining genomic stability.[1][2][3][4] Given its central role, DHX9 is vital for normal cell growth and cell cycle progression.[1][2]
Q2: How does this compound work? this compound is a small molecule inhibitor that targets the enzymatic activity of the DHX9 protein. By binding to DHX9, the inhibitor prevents the unwinding of nucleic acid structures, a process necessary for DNA replication and other functions.[5] This interference can lead to replication stress and the accumulation of DNA damage.[6][7]
Q3: Why am I observing cytotoxicity in non-cancerous cell lines treated with this compound? Because DHX9 is essential for fundamental processes like DNA replication in healthy cells, its inhibition can disrupt normal cell cycle progression.[1][2] In non-cancerous cells, particularly primary human fibroblasts, the suppression of DHX9 can block DNA replication, leading to the activation of a p53-dependent stress response.[1][2] This response can result in irreversible growth arrest, a state known as premature senescence, or in some cases, apoptosis, depending on the cell type and experimental conditions.[2][8]
Q4: Is the cytotoxic effect of DHX9 inhibition different between cancer and non-cancerous cells? Yes, the effects can be significantly different. Many cancer cells have a heightened dependence on DHX9 for survival, particularly those with deficient DNA mismatch repair (dMMR).[9][10] Inhibition of DHX9 in these cancer cells often leads to cell cycle arrest and apoptosis.[9][11] In contrast, non-transformed cells may be more likely to enter a state of growth arrest or senescence as a protective measure, though cell death can still occur.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with non-cancerous cell lines.
Problem: I'm observing high levels of cytotoxicity and cell death at the recommended starting concentration.
Click for Recommended Actions
-
Action 1: Perform a Dose-Response Analysis. The sensitivity to DHX9 inhibition can vary significantly between cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific non-cancerous cell line. Test a broad range of this compound concentrations (e.g., from 1 nM to 100 µM) to identify a suitable working concentration that minimizes cytotoxicity while still achieving the desired biological effect.
-
Action 2: Reduce Exposure Time. Continuous exposure may not be necessary. Try a shorter incubation period (e.g., 6, 12, or 24 hours) followed by washing the cells and replacing the medium with fresh, inhibitor-free medium. This can reduce cumulative toxicity.
-
Action 3: Verify Compound Integrity and Concentration. Ensure the inhibitor has been stored correctly and that the stock solution concentration is accurate. If possible, verify the compound's purity and identity.
Problem: My cells stop proliferating and appear enlarged and flattened, but they are not dying.
Click for Recommended Actions
-
Action 1: Investigate Cellular Senescence. The observed phenotype is characteristic of premature senescence, a known outcome of DHX9 suppression in normal human fibroblasts.[2][8] This is a state of irreversible growth arrest.
-
Action 2: Perform a Senescence-Associated β-Galactosidase (SA-β-gal) Assay. This is a standard biomarker for senescent cells. A positive result (blue staining) will confirm that the cells have entered a senescent state rather than undergoing apoptosis. See the "Experimental Protocols" section for a detailed method.
Problem: My experimental results are inconsistent between replicates or experiments.
Click for Recommended Actions
-
Action 1: Standardize Cell Culture Conditions. Ensure that cell passage number, confluency at the time of treatment, and media components are consistent across all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Action 2: Monitor Cell Health Pre-Treatment. Only use healthy, actively dividing cells for your experiments. Perform a baseline viability check before adding the inhibitor.
-
Action 3: Ensure Homogeneous Compound Distribution. When adding this compound to your culture plates, mix thoroughly by gently swirling to ensure a uniform final concentration in each well.
Quantitative Data Summary
The following tables provide a summary of common issues and hypothetical IC50 values to illustrate the differential sensitivity between cell types.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended First Action |
|---|---|---|
| High Cytotoxicity | Cell line is highly sensitive; Concentration is too high. | Perform a dose-response curve to find the IC50. |
| Inconsistent Results | Variable cell health or confluency; Inconsistent protocol. | Standardize cell passage number and seeding density. |
| Growth Arrest (No Death) | Induction of cellular senescence. | Perform SA-β-gal staining to test for senescence. |
| No Observable Effect | Inactive compound; Cell line is resistant. | Verify compound activity in a sensitive positive control cell line. |
Table 2: Example IC50 Values for this compound (Hypothetical Data)
| Cell Line | Cell Type | Mismatch Repair Status | IC50 (µM) | Primary Outcome |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | Deficient (dMMR) | 0.5 | Apoptosis |
| SW480 | Colorectal Cancer | Proficient (pMMR) | 8.2 | Apoptosis |
| IMR-90 | Normal Human Fibroblast | Proficient (pMMR) | 15.0 | Senescence/Growth Arrest |
| BJ | Normal Human Fibroblast | Proficient (pMMR) | 18.5 | Senescence/Growth Arrest |
Diagrams
Caption: DHX9 inhibition pathway in normal cells.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Differential outcomes of DHX9 inhibition.
Experimental Protocols
Protocol 1: Generating a Dose-Response Curve using an MTT Assay
This protocol determines the concentration of this compound that induces a 50% reduction in cell viability (IC50). The MTT assay measures cellular metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
96-well cell culture plates
-
Your non-cancerous cell line
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. For example, create 2X concentrations ranging from 200 µM down to 2 nM. Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" blank control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol detects SA-β-gal activity, a biomarker for senescent cells.
Materials:
-
Cells cultured in 6-well plates or on coverslips
-
PBS
-
Fixation Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (stock at 20 mg/mL in dimethylformamide)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Cell Culture: Culture and treat cells with this compound as required for your experiment in a 6-well plate. Include a positive control (e.g., cells treated with a known senescence inducer like etoposide) and a negative (vehicle) control.
-
Wash: Gently wash the cells twice with 1 mL of ice-cold PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS (5 minutes per wash).
-
Staining: Add 1 mL of the freshly prepared Staining Solution to each well. Ensure the cells are completely covered. Seal the plate with parafilm to prevent evaporation.
-
Incubation: Incubate the plate at 37°C (without CO2) for 12-24 hours. Do not exceed 24 hours, as this can lead to false positives. Check for the development of a blue color periodically.
-
Visualization: After incubation, remove the staining solution and wash the cells with PBS. Add PBS to cover the cells.
-
Analysis: Using a light microscope, count the number of blue-stained (senescent) cells versus the total number of cells in several fields of view. Calculate the percentage of SA-β-gal-positive cells.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Dhx9-IN-16 inactive in helicase assay troubleshooting
Welcome to the technical support center for DHX9 helicase assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where the inhibitor DHX9-IN-16 appears to be inactive.
Frequently Asked Questions (FAQs)
Q1: My positive control inhibitor for the DHX9 helicase assay is working, but this compound shows no activity. What are the initial checks I should perform?
A1: When a known inhibitor works but your test compound, this compound, does not, initial troubleshooting should focus on the compound itself and its specific requirements.
-
Compound Integrity and Solubility: Verify the identity and purity of your this compound stock. Ensure it is fully dissolved in a compatible solvent, such as DMSO, at the correct concentration.[1][2] Some compounds may precipitate in the final assay buffer.
-
Mechanism of Action: this compound is an RNA helicase DHX9 inhibitor with a reported cellular EC50 of 0.125 µM.[3] Most helicase inhibitors function by interfering with ATP hydrolysis.[4] Confirm that your assay is sensitive to ATPase inhibition.
-
Assay Type: Consider if your assay format is appropriate. For instance, if you are using a fluorescence-based assay, the compound itself might have fluorescent properties that interfere with the signal.[5]
Q2: I'm not seeing any unwinding activity from my DHX9 enzyme, even in the absence of any inhibitor. What could be the issue?
A2: Lack of basal helicase activity points to a problem with the enzyme, the substrate, or the fundamental reaction conditions.
-
Enzyme Activity: Ensure the DHX9 enzyme is active. Use a fresh aliquot and verify its activity with a standard substrate and buffer system, as recommended by the supplier.[6][7] The purity of the helicase protein is crucial, as contamination with nucleases can degrade the substrate.[8]
-
Substrate Integrity: Verify the integrity of your DNA/RNA substrate. For helicase assays that rely on strand displacement, ensure the substrate is properly annealed.[9] DHX9 preferentially unwinds RNA-containing duplexes, R-loops, and G-quadruplexes.[10][11] Using a less preferred substrate may result in low activity.
-
Reaction Buffer Composition: The reaction buffer must be optimal for DHX9 activity. This typically includes an appropriate pH (around 7.0-7.5), magnesium ions (Mg2+), and ATP.[1][6] The absence of any of these critical components will prevent enzyme function.
Q3: My helicase assay results are inconsistent and have a high degree of variability. What are the common causes?
A3: High variability can stem from several factors, from pipetting errors to reagent instability.
-
Reagent Stability: Ensure all reagents, especially ATP and the enzyme, are properly stored and handled to prevent degradation. Avoid multiple freeze-thaw cycles.[5]
-
Assay Conditions: Maintain consistent incubation times and temperatures.[12] For fluorescence-based assays, protect the reagents and plates from light to prevent photobleaching.
-
Nuclease Contamination: Contamination with DNases or RNases can degrade the substrate and lead to erratic results.[8] Using nuclease-free water and reagents is essential.
Troubleshooting Guides
Guide 1: this compound Appears Inactive
If this compound is not inhibiting DHX9 helicase activity in your assay, follow these troubleshooting steps.
Troubleshooting Workflow for Inactive this compound
Caption: A flowchart to diagnose why this compound may appear inactive in a helicase assay.
| Step | Action | Rationale |
| 1. Verify Positive Control | Run a known DHX9 inhibitor in parallel with this compound. | This confirms that the assay system is capable of detecting inhibition. |
| 2. Assess this compound Integrity | Confirm the identity and purity of the compound. Prepare a fresh stock solution. | The compound may have degraded or been prepared incorrectly. |
| 3. Evaluate Compound Solubility | Visually inspect the final reaction mixture for any precipitation of this compound. | Poor solubility will result in a lower effective concentration of the inhibitor.[2] |
| 4. Test for Assay Interference | Run a control with this compound but without the enzyme to check for any effect on the assay's signal (e.g., fluorescence). | The compound may be interfering with the detection method, giving a false negative result.[5] |
| 5. Confirm Mechanism of Action | Since many helicase inhibitors target ATPase activity, consider running a complementary ATPase assay.[4] | Your helicase assay might not be sensitive to the specific inhibitory mechanism of this compound. |
Guide 2: General Helicase Assay Failure
If your assay is failing regardless of the inhibitor, use this guide to troubleshoot the basic components.
| Component | Potential Issue | Recommended Action |
| DHX9 Enzyme | Inactive enzyme due to improper storage or handling. | Use a new aliquot of the enzyme. Confirm its activity using the supplier's recommended protocol and substrate. |
| Nuclease contamination. | Use a highly pure enzyme preparation. Include RNase inhibitors in the reaction if using an RNA substrate.[8] | |
| Substrate | Degradation of the DNA/RNA substrate. | Run the substrate on a gel to check its integrity. Prepare fresh substrate. |
| Improper annealing of duplex substrates. | Verify annealing by running the substrate on a native gel.[9] | |
| Substrate not optimal for DHX9. | DHX9 has a preference for RNA-containing substrates.[10] Consider using an RNA/DNA hybrid or a substrate that forms an R-loop. | |
| Reaction Buffer | Suboptimal concentrations of ATP or Mg2+. | Optimize the concentrations of ATP and Mg2+. Helicase activity is dependent on both. |
| Incorrect pH or salt concentration. | Ensure the buffer pH is around 7.0-7.5 and optimize the salt concentration for your specific enzyme and substrate.[1] |
Experimental Protocols
Protocol 1: Fluorescence-Based Helicase Assay
This protocol is a general guideline for a fluorescence-based helicase assay using a fluorescently labeled oligonucleotide.
-
Substrate Preparation:
-
Synthesize two complementary oligonucleotides, one with a fluorescent label (e.g., FAM) at one end and the other with a quencher (e.g., Dabcyl) at the corresponding end.[13]
-
Anneal the oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.5) by heating to 95°C and slowly cooling to room temperature.[14]
-
-
Reaction Mixture:
-
Prepare the reaction buffer: 20 mM HEPES pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5% glycerol, 0.1% Triton X-100.[8]
-
In a 384-well plate, add the reaction components in the following order:
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.[12]
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for your fluorophore.
-
Protocol 2: DHX9 ATPase Assay
This protocol measures the ATPase activity of DHX9, which is coupled to its helicase function.[2]
-
Reaction Setup:
-
Reaction Initiation and Termination:
-
ADP Detection:
-
Detect the amount of ADP produced using a commercial kit, such as the Transcreener ADP² Assay.[6] This typically involves adding a detection mix containing an antibody and a tracer.
-
Measure the signal (e.g., fluorescence polarization) on a plate reader.
-
Signaling Pathway and Mechanism of Action
DHX9 is involved in multiple cellular pathways, including the NF-κB signaling pathway, where it can act as a transcriptional coactivator.[15] Its role in unwinding various nucleic acid structures is central to its function in DNA replication, transcription, and maintaining genomic stability.[10][16]
DHX9 in NF-κB Signaling
Caption: DHX9's role as a coactivator in NF-κB mediated transcription.[15]
Inhibitors like this compound are designed to block the ATPase/helicase activity of DHX9.[4] By doing so, they can disrupt the various cellular processes that rely on DHX9's ability to unwind DNA and RNA, which is particularly relevant in cancer cells that have a high demand for replication and transcription.[4]
References
- 1. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
Dhx9-IN-16 Technical Support Center: Best Practices for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Dhx9-IN-16, ensuring the compound's integrity through proper long-term storage is paramount to the validity and reproducibility of experimental results. This technical support center provides a comprehensive guide to best practices for storing this compound, including troubleshooting common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
Upon receiving this compound in its solid form, it is recommended to store it at -20°C for long-term stability. For short-term storage (a few days to weeks), it may be kept at 4°C. Some suppliers may ship the product at room temperature, and while it is generally stable for the duration of shipping, it should be transferred to the recommended storage conditions as soon as possible.[1] Always consult the Certificate of Analysis (CoA) provided by the supplier for specific storage temperature recommendations.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
This compound is soluble in DMSO. For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the standard practice.
Q3: How should I store the stock solution of this compound?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or, for longer-term storage, at -80°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: For how long is the solid compound stable?
When stored correctly at -20°C, the solid form of this compound is expected to be stable for at least one to two years. However, it is best practice to refer to the expiry date provided by the manufacturer on the Certificate of Analysis.
Q5: How long can I store the stock solution in DMSO?
When stored in properly sealed, single-use aliquots at -80°C, the DMSO stock solution of this compound should be stable for several months. It is advisable to use the stock solution within six months of preparation. For shorter-term storage at -20°C, it is recommended to use the aliquots within one to three months.
Q6: Can I store the stock solution at 4°C?
It is not recommended to store DMSO stock solutions at 4°C for more than a few hours. Water can be absorbed from the atmosphere into the DMSO, which can cause the compound to precipitate out of solution and may also promote hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon thawing. | The concentration of the stock solution is too high. The compound has poor solubility in the chosen solvent. Water has been absorbed by the DMSO. | Gently warm the solution to 37°C for a short period and vortex to try and redissolve the compound. If precipitation persists, consider preparing a new, lower-concentration stock solution. Always use anhydrous DMSO and keep stock solution vials tightly sealed. |
| Inconsistent experimental results over time. | The compound may have degraded due to improper storage or repeated freeze-thaw cycles. The stock solution may have been stored for too long. | Prepare a fresh stock solution from the solid compound. Perform a quality control check of the new stock solution (e.g., via HPLC-MS) to confirm its integrity. Ensure that stock solutions are properly aliquoted to minimize freeze-thaw cycles. |
| Difficulty dissolving the solid compound. | The incorrect solvent is being used. The compound requires sonication or gentle warming to fully dissolve. | Confirm that you are using a recommended solvent, such as DMSO. Try sonicating the solution for a few minutes or warming it briefly to 37°C. |
Quantitative Data Summary
| Parameter | Recommendation |
| Storage of Solid Compound (Long-term) | -20°C |
| Storage of Solid Compound (Short-term) | 4°C |
| Recommended Solvent for Stock Solution | DMSO |
| Storage of Stock Solution (Long-term) | -80°C (in single-use aliquots) |
| Storage of Stock Solution (Short-term) | -20°C (in single-use aliquots) |
| Maximum Recommended Freeze-Thaw Cycles | 1-2 cycles |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. The molecular weight of this compound is 449.91 g/mol .
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm the vial to 37°C for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Visual Diagrams
References
Interpreting unexpected results in Dhx9-IN-16 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dhx9 inhibitor, Dhx9-IN-16. The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dhx9 and its inhibitor, this compound?
A1: Dhx9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA and RNA secondary structures.[1][2] It plays crucial roles in various cellular processes including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][3] Dhx9 utilizes the energy from ATP hydrolysis to resolve complex nucleic acid structures like R-loops (RNA/DNA hybrids) and G-quadruplexes.[3] this compound, as an inhibitor, is expected to block the helicase activity of Dhx9, preventing the unwinding of these structures. This can lead to the accumulation of R-loops, replication stress, and DNA damage.[4][5]
Q2: I'm observing conflicting results in different cell lines – in some, this compound promotes cell death, while in others, it has little effect or even seems to promote proliferation. Why is this happening?
A2: The cellular context, including the specific genetic background of the cell line, can significantly influence the outcome of Dhx9 inhibition. Dhx9 has been described as having both oncogenic and tumor-suppressive functions depending on its interacting partners and the activation state of interconnected signaling pathways.[3] For instance, tumors with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) show a strong dependence on Dhx9 for survival.[5] In these cells, inhibition of Dhx9 leads to cell cycle arrest and apoptosis.[4][6] Conversely, in cells where Dhx9 may be acting as a tumor suppressor, its inhibition could potentially have less of a cytotoxic effect or even unforeseen proliferative effects.
Q3: My cells treated with this compound are showing a strong inflammatory response. Is this an expected outcome?
A3: Yes, an inflammatory response can be an expected, though sometimes unexpected, outcome of Dhx9 inhibition. Dhx9 is a suppressor of double-stranded RNA (dsRNA) accumulation in cancer cells.[7][8] When Dhx9 is inhibited, the resulting accumulation of cytoplasmic dsRNA can trigger an innate immune response, mimicking a viral infection.[7] This "viral mimicry" can lead to the activation of interferon signaling pathways and the production of inflammatory cytokines.[7][8]
Q4: I'm seeing an increase in DNA damage markers, but not a corresponding increase in apoptosis. What could be the reason?
A4: Inhibition of Dhx9 leads to an increase in R-loops and replication stress, which in turn causes DNA damage.[4][6][8] However, the cellular response to this damage can vary. Instead of immediately undergoing apoptosis, cells might activate cell cycle checkpoints, leading to a prolonged arrest in the S or G2 phase to allow for DNA repair.[6] The decision between cell cycle arrest and apoptosis is a complex process influenced by the extent of DNA damage and the status of key signaling pathways like p53.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant effect on cell viability. | 1. Cell line is not dependent on Dhx9 for survival. 2. Insufficient inhibitor concentration or treatment duration. 3. Compound degradation. | 1. Screen a panel of cell lines, including those with known MSI-H/dMMR status.[4][5] 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Check the stability and storage conditions of this compound. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate inhibitor concentration. 3. Cell line heterogeneity. | 1. Ensure uniform cell seeding and distribution in plates. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Consider using a clonal cell line or performing single-cell analyses. |
| Unexpected changes in gene expression unrelated to the target pathway. | 1. Off-target effects of this compound. 2. Global transcriptional changes due to Dhx9's role in transcription.[3] | 1. Perform target engagement assays (e.g., cellular thermal shift assay) to confirm binding to Dhx9. 2. Use a structurally distinct Dhx9 inhibitor as a control. 3. Conduct RNA-seq analysis to understand the global impact on the transcriptome. |
| Cell morphology changes not consistent with apoptosis (e.g., senescence). | Dhx9 suppression can induce premature senescence in a p53-dependent manner in some cell types, such as primary human fibroblasts.[9] | 1. Perform senescence-associated β-galactosidase staining. 2. Analyze the expression of senescence markers like p21 and p16.[9] 3. Check the p53 status of your cell line. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for DNA Damage and Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved PARP for apoptosis, and a loading control like β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
R-loop Detection by Immunofluorescence
-
Cell Culture: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody specific for RNA/DNA hybrids (e.g., S9.6 antibody).
-
Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining. Mount the coverslips and visualize using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: Overview of Dhx9 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Dhx9-IN-16 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DHX9 inhibitor, DHX9-IN-16. The information is designed to help address specific issues that may arise during experiments, with a focus on lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA).[1] DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, playing crucial roles in various cellular processes including transcription, replication, and maintenance of genomic stability.[2][3][4][5] this compound inhibits the enzymatic activity of DHX9, leading to the accumulation of RNA:DNA hybrids (R-loops) and replication stress, which can selectively induce cell cycle arrest and apoptosis in cancer cells dependent on DHX9 activity.[1]
Q2: What are the common causes of variability in experimental results when using this compound?
Inconsistent experimental outcomes can stem from several factors, with lot-to-lot variability of the inhibitor being a primary concern.[2][6] Key contributors to this variability include:
-
Purity of the Compound: The percentage of the active this compound molecule in a given lot can vary. Impurities may have off-target effects or interfere with the assay, leading to misleading results.[7][8]
-
Potency (IC50/EC50): The concentration of the inhibitor required to achieve 50% inhibition can differ between batches.
-
Solubility and Stability: Variations in the physical properties of the compound can affect its bioavailability in cellular assays.
-
Handling and Storage: Improper storage conditions can lead to degradation of the compound over time.
Q3: How can I assess the quality of a new lot of this compound?
It is crucial to perform quality control checks on each new lot of this compound before initiating critical experiments. We recommend the following:
-
Review the Certificate of Analysis (CoA): The CoA provides lot-specific information from the manufacturer, including purity (typically determined by HPLC or LC-MS) and other physical properties.
-
In-house Validation: Perform a dose-response experiment to determine the IC50 or EC50 in a standardized assay and compare it to the value obtained with a previous, validated lot.
-
Solubility Test: Visually inspect the dissolution of the compound in your chosen solvent to ensure it behaves as expected.
Q4: My experimental results with a new lot of this compound are different from my previous experiments. What should I do?
Refer to the troubleshooting guide below for a systematic approach to identifying the source of the discrepancy. The first step is to perform a side-by-side comparison of the old and new lots in a key functional assay.
Troubleshooting Guide: Inconsistent Results with this compound
This guide provides a step-by-step approach to troubleshoot inconsistent experimental results potentially caused by lot-to-lot variability of this compound.
Problem: Reduced or no activity of a new lot of this compound.
Possible Cause 1: Lower Potency of the New Lot
-
Troubleshooting Step: Perform a dose-response experiment comparing the new lot with a previously validated lot.
-
Recommended Experiment: DHX9 ATPase Activity Assay (see Experimental Protocols).
-
Expected Outcome: The IC50 value for the new lot is significantly higher than that of the old lot.
Possible Cause 2: Compound Degradation
-
Troubleshooting Step: Assess the integrity of the compound.
-
Recommended Experiment: Obtain a new sample of the same lot from the manufacturer if possible, or analyze the compound by LC-MS to check for degradation products.
-
Expected Outcome: The new sample shows restored activity, or the LC-MS analysis reveals the presence of degradation products in the problematic sample.
Problem: Increased off-target effects or cellular toxicity.
Possible Cause 1: Presence of Impurities
-
Troubleshooting Step: Evaluate the purity of the new lot.
-
Recommended Experiment: Review the Certificate of Analysis for the purity data. If not available or if suspicion remains, consider analytical chemistry techniques like HPLC or LC-MS to identify potential impurities.[9][10]
-
Expected Outcome: The analysis reveals a lower purity percentage compared to previous lots or the presence of new, unidentified peaks.
Possible Cause 2: Altered Compound Properties
-
Troubleshooting Step: Assess the physical properties of the compound.
-
Recommended Experiment: Check the solubility of the new lot in your experimental solvent and compare it to previous lots.
-
Expected Outcome: The new lot exhibits different solubility characteristics, which may lead to precipitation or aggregation in the assay medium.
Data Presentation
Table 1: Example Certificate of Analysis (CoA) for this compound
| Parameter | Specification | Result (Lot A) | Result (Lot B) | Method |
| Appearance | White to off-white solid | Conforms | Conforms | Visual |
| Purity (HPLC) | ≥98.0% | 99.2% | 98.1% | HPLC |
| Molecular Weight | 543.6 g/mol | 543.5 g/mol | 543.7 g/mol | Mass Spec |
| Solubility | ≥ 25 mg/mL in DMSO | Conforms | Conforms | Visual |
Table 2: Example Lot-to-Lot Comparison of this compound Activity
| Lot ID | Purity (from CoA) | DHX9 ATPase IC50 (nM) | Cellular circBRIP1 EC50 (µM) | Cell Viability IC50 (µM) - HCT116 |
| Lot A (Reference) | 99.2% | 50.5 | 0.12 | 0.5 |
| Lot B (New) | 98.1% | 75.2 | 0.25 | 1.1 |
| Lot C (Suspect) | 95.5% | 150.8 | 0.8 | 3.5 |
Experimental Protocols
DHX9 ATPase Activity Assay
This biochemical assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the DHX9 enzyme.
-
Principle: The assay quantifies the amount of ADP produced from ATP by DHX9 in the presence of a nucleic acid substrate. The amount of ADP is inversely proportional to the inhibitory activity of the compound.
-
Methodology:
-
Recombinant human DHX9 protein is incubated with a suitable RNA or DNA substrate (e.g., poly(I:C) RNA).
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped, and the amount of ADP produced is measured using a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 value is calculated from the dose-response curve.
-
DHX9 Helicase Unwinding Assay
This assay directly measures the helicase activity of DHX9, which is its ability to unwind double-stranded nucleic acids.
-
Principle: A fluorescently labeled, double-stranded DNA or RNA substrate is used. When DHX9 unwinds the substrate, the fluorescence properties change, which can be measured.
-
Methodology:
-
A forked duplex DNA or RNA substrate with a fluorescent reporter and a quencher on opposite strands is prepared.
-
Recombinant DHX9 protein is incubated with the substrate in the presence of varying concentrations of this compound.
-
The reaction is initiated by adding ATP.
-
As DHX9 unwinds the duplex, the reporter and quencher are separated, leading to an increase in fluorescence.
-
The rate of unwinding is measured over time, and the IC50 is determined.[11]
-
Cellular Target Engagement: circBRIP1 Assay
This cell-based assay provides a measure of DHX9 inhibition in a cellular context by quantifying a specific downstream biomarker.
-
Principle: Inhibition of DHX9 leads to an accumulation of circular RNA (circRNA), such as circBRIP1, which is formed through back-splicing of the BRIP1 pre-mRNA. The levels of circBRIP1 can be used as a proximal pharmacodynamic biomarker for DHX9 target engagement.[12][13][14]
-
Methodology:
-
Cells (e.g., HCT116) are treated with a dilution series of this compound for a defined period (e.g., 24 hours).
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed using primers specific for the back-spliced junction of circBRIP1.
-
Quantitative PCR (qPCR) is used to measure the levels of circBRIP1 relative to a housekeeping gene.
-
The EC50 value is determined from the dose-response curve.
-
Visualizations
Caption: DHX9 signaling and the effect of this compound.
Caption: Workflow for quality control and troubleshooting.
Caption: Impact of lot variability on experimental outcomes.
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 9. Quality control of small molecules - Kymos [kymos.com]
- 10. 小分子分析与质控 [sigmaaldrich.com]
- 11. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. accenttx.com [accenttx.com]
Technical Support Center: Optimizing DHX9 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for DHX9 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the enzymatic activities of DHX9?
DHX9 is a multifunctional enzyme with both RNA/DNA helicase and ATPase activity.[1][2][3] It utilizes the energy from ATP hydrolysis to unwind various nucleic acid structures.[1][4]
Q2: What are the typical substrates for DHX9?
DHX9 can unwind a variety of nucleic acid substrates, including:
-
Double-stranded RNA (dsRNA) and double-stranded DNA (dsDNA).[1]
-
DNA:RNA hybrids.[1]
-
R-loops and D-loops.[1]
-
G-quadruplex structures (both DNA and RNA).[1]
-
Triplex DNA.[3]
For in vitro assays, dsRNA with a 3' single-stranded overhang is often used.[4][5]
Q3: What are the key components of a DHX9 assay buffer?
A typical DHX9 assay buffer contains:
-
Buffer: Tris-HCl or HEPES to maintain a stable pH.
-
Divalent Cations: Magnesium chloride (MgCl₂) is essential for ATP hydrolysis.
-
Reducing Agent: Dithiothreitol (DTT) to prevent protein oxidation.
-
Detergent: Tween-20 or Triton X-100 to prevent non-specific binding and aggregation.
-
Blocking Agent: Bovine Serum Albumin (BSA) to prevent the enzyme from sticking to reaction tubes.
-
RNase Inhibitor: To protect RNA substrates from degradation.
Q4: Can DHX9 utilize other nucleotides besides ATP?
Yes, DHX9 is capable of hydrolyzing all four nucleotide triphosphates (NTPs): ATP, GTP, CTP, and UTP.[1] However, ATP is most commonly used in standard assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during DHX9 enzymatic assays. The general workflow for troubleshooting is as follows:
Caption: General troubleshooting workflow for DHX9 assays.
Issue 1: No or Very Low Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Degraded or Inactive Enzyme | 1. Verify Enzyme Integrity: Run an aliquot of the purified DHX9 on an SDS-PAGE gel to check for degradation. 2. Proper Storage: Ensure the enzyme is stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Positive Control: Test a known, active batch of DHX9 in parallel, if available. |
| Substrate Issues | 1. Substrate Quality: Verify the integrity of your DNA or RNA substrate on a denaturing gel. For dsRNA/DNA substrates, ensure proper annealing. 2. Substrate Suitability: Confirm that the substrate is appropriate for DHX9. For helicase assays, a 3' overhang is generally preferred.[4][5] 3. RNase/DNase Contamination: Use nuclease-free water and reagents. Include an RNase inhibitor in RNA-based assays. |
| Incorrect Buffer Composition | 1. Missing Essential Components: Double-check that all necessary components (especially MgCl₂ and ATP) are present at the correct concentrations. 2. pH Optimization: The optimal pH for DHX9 is typically around 7.5.[5][6] Verify the pH of your buffer and consider testing a range (e.g., pH 7.0-8.5). |
| Sub-optimal Component Concentrations | 1. Enzyme Titration: Perform an enzyme titration to determine the optimal concentration of DHX9 for your assay. 2. ATP Concentration: Ensure the ATP concentration is not limiting. The Kₘ for ATP can vary, so a concentration around the Kₘ or slightly above is a good starting point.[5] 3. Substrate Titration: Titrate the substrate to find the optimal concentration that gives a robust signal without causing substrate inhibition. |
| Presence of Inhibitors | 1. Contaminants in Reagents: Use high-purity reagents to avoid contamination with enzymatic inhibitors. 2. Test Compound Interference: If screening for inhibitors, the test compound itself might be the cause. Run a control reaction without the compound. Some compounds are known to interact with the nucleic acid substrate rather than the enzyme.[2] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents (ATPase Assays) | 1. Phosphate Contamination: In malachite green or other phosphate-detection based ATPase assays, phosphate contamination in buffers or on labware can lead to high background. Use phosphate-free reagents and dedicated, thoroughly cleaned labware.[7] 2. ATP Instability: Spontaneous hydrolysis of ATP can contribute to background. Prepare ATP stocks fresh and store them properly.[7][8] |
| Substrate-Related Issues (Helicase Assays) | 1. Substrate Instability: For FRET-based helicase assays, the fluorescently labeled substrate may be unstable and spontaneously dissociate, leading to a high background signal. Ensure the substrate is properly annealed and stored. 2. Nuclease Contamination: Nuclease contamination can degrade the substrate, leading to an increase in fluorescence. Use nuclease-free reagents and include appropriate inhibitors. |
| Non-specific Binding | 1. Insufficient Blocking: Increase the concentration of BSA in the reaction buffer or the blocking time for the plate.[9] 2. Detergent Optimization: Titrate the concentration of Tween-20 or Triton X-100 to minimize non-specific binding. |
| High Enzyme Concentration | An excessively high concentration of DHX9 can sometimes lead to aggregation or non-specific interactions, contributing to a higher background. Perform an enzyme titration to find the optimal concentration. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare master mixes for your reactions to minimize pipetting errors between wells. |
| Inconsistent Reaction Conditions | 1. Temperature Fluctuations: Ensure consistent incubation temperatures for all samples. Use a water bath or a reliable incubator. 2. Inconsistent Incubation Times: Start and stop all reactions consistently. For manual assays, process a manageable number of samples at a time. |
| Reagent Inhomogeneity | 1. Thorough Mixing: Ensure all reagents, especially enzyme and substrate solutions, are thoroughly mixed before aliquoting. 2. Proper Thawing: Thaw frozen reagents completely and mix well before use.[10] |
| Plate Effects | 1. Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. 2. Plate Type: Use the appropriate plate type for your assay (e.g., low-binding plates for proteins, black plates for fluorescence assays).[5] |
Experimental Protocols
Protocol 1: General DHX9 ATPase Assay
This protocol is a starting point and should be optimized for your specific experimental conditions.
-
Prepare 10x Assay Buffer: 400 mM HEPES (pH 7.5), 200 mM MgCl₂, 10 mM DTT, 0.1% Tween-20, 0.1% BSA.
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the following for each reaction:
-
1 µL 10x Assay Buffer
-
Nuclease-free water to a final volume of 10 µL
-
DHX9 enzyme (at a pre-determined optimal concentration)
-
RNA or DNA substrate (at a pre-determined optimal concentration)
-
-
Initiate Reaction: Add ATP to the desired final concentration (e.g., 5 µM).[5]
-
Incubate: Incubate the reaction at 37°C for the desired time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Detect ADP: Detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).[11][12]
Protocol 2: General DHX9 Helicase Assay (FRET-based)
This protocol utilizes a fluorescently labeled nucleic acid substrate where the fluorophore and quencher are on opposite strands.
-
Prepare 10x Assay Buffer: 400 mM HEPES (pH 7.5), 200 mM MgCl₂, 10 mM DTT, 0.1% Tween-20, 0.1% BSA.
-
Prepare Reaction Mix: In a black 96-well or 384-well plate, combine the following for each reaction:
-
2 µL 10x Assay Buffer
-
Nuclease-free water to a final volume of 20 µL
-
Fluorescently labeled dsRNA/DNA substrate (at a pre-determined optimal concentration)
-
DHX9 enzyme (at a pre-determined optimal concentration)
-
-
Initiate Reaction: Add ATP to the desired final concentration (e.g., 5 µM).[5]
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a plate reader. Take readings at regular intervals for a set period (e.g., every minute for 60 minutes).
-
Data Analysis: Calculate the initial rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.
Data Presentation: Example Buffer Conditions
The following table summarizes example buffer conditions reported in the literature for DHX9 assays. These should be used as a starting point for optimization.
| Component | ATPase Assay Condition 1 | ATPase/Helicase Assay Condition 2 |
| Buffer | 50 mM Tris-HCl, pH 7.5[6] | 40 mM HEPES, pH 7.5[5] |
| MgCl₂ | 0.25 mM[6] | 20 mM[5] |
| Detergent | 0.01% Triton X-100[6] | 0.01% Tween 20[5] |
| BSA | Not specified | 0.01%[5] |
| DTT | Not specified | 1 mM[5] |
| RNase Inhibitor | Not specified | 0.004 U/µL[5] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. A General Non-Radioactive ATPase Assay for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: Dhx9-IN-16 and Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dhx9-IN-16 with other known inhibitors of the DEAH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target for therapeutic intervention in oncology and virology.[1][2] This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways to aid researchers in their evaluation of these compounds.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors typically function by interfering with the enzymatic activity of the DHX9 protein.[2] As an ATP-dependent RNA/DNA helicase, DHX9 utilizes the energy from ATP hydrolysis to unwind nucleic acid structures.[1][2] Inhibition can occur through various mechanisms, such as blocking the ATP-binding site or binding to allosteric sites to induce conformational changes that render the enzyme inactive.[2][3] The ultimate goal of these inhibitors is to halt the unwinding process, thereby disrupting cellular processes that rely on DHX9 activity.[2] This disruption leads to an accumulation of R-loops (DNA-RNA hybrids) and G-quadruplexes, causing replication stress, DNA damage, and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Quantitative Comparison of DHX9 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable DHX9 inhibitors. Direct comparative studies are limited, and data has been compiled from various sources.
| Inhibitor | Target | Assay Type | Potency (EC50/IC50/Kd) | Source |
| This compound | DHX9 | Cellular Target Engagement | EC50: 0.125 µM | MedchemExpress |
| ATX968 | DHX9 | Helicase Unwinding Assay | IC50: 8 nM | [6] |
| DHX9 | Surface Plasmon Resonance (SPR) | Kd: 1.3 nM | [6][7] | |
| circBRIP1 Induction | Cellular Assay | EC50: 0.054 µM | ATX968 (DHX9-IN-2) | |
| ATX-559 | DHX9 | Anti-proliferation (dMMR/MSI-H cells) | IC50 ≤ 1 µM in ~80% of lines | [8] |
| Anti-proliferation (BRCA altered TNBC) | Cellular Assay | IC50 ≤ 1 µM in 76% of lines | [8] | |
| Enoxacin | DHX9 (indirect) | Anti-proliferation (A549 cells) | IC50: 25.52 µg/ml | [9] |
| DHX9 (indirect) | Anti-proliferation (DHX9-shRNA-A549) | IC50: 49.04 µg/ml | [9] |
Note: EC50, IC50, and Kd values are highly dependent on the specific assay conditions and cell lines used. This table is intended for comparative purposes, and direct equivalence should be interpreted with caution.
Key Signaling Pathways and Experimental Workflows
To understand the context in which DHX9 inhibitors operate and how they are evaluated, the following diagrams illustrate key signaling pathways and a general experimental workflow for inhibitor characterization.
Caption: Key signaling pathways involving DHX9.
Caption: General workflow for DHX9 inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of DHX9 inhibitors.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function.
Principle: The conversion of ATP to ADP by DHX9 is quantified. The amount of ADP produced is proportional to DHX9 ATPase activity.[2]
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant DHX9 enzyme, a suitable nucleic acid substrate (e.g., yeast RNA), and the test inhibitor at various concentrations in an appropriate assay buffer.[10][11]
-
Initiation: The reaction is initiated by the addition of ATP.[11]
-
Incubation: The reaction is incubated for a defined period at a specific temperature (e.g., 60 minutes at 30°C).[12]
-
Detection: The amount of ADP generated is measured using a commercially available kit, such as ADP-Glo™ Kinase Assay (Promega). This typically involves a luminescence-based readout.[2][11]
-
Data Analysis: The luminescence signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Principle: A fluorophore and a quencher are attached to opposite strands of a nucleic acid duplex. In the annealed state, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
General Protocol:
-
Substrate: A double-stranded RNA or DNA substrate with a 3' overhang, labeled with a fluorophore (e.g., FAM) and a quencher (e.g., Dabcyl), is used.[13]
-
Reaction Setup: The reaction includes the labeled substrate, purified DHX9 enzyme, and the test inhibitor in a suitable buffer.[13]
-
Initiation: The unwinding reaction is initiated by the addition of ATP.[13]
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rate of the reaction is calculated, and IC50 values are determined by plotting the reaction rate against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and the DHX9 protein.[7]
Principle: The DHX9 protein is immobilized on a sensor chip. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.[14]
General Protocol:
-
Immobilization: Purified DHX9 protein is immobilized on a sensor chip surface.[14]
-
Binding: A series of concentrations of the inhibitor are flowed over the sensor chip surface.[14]
-
Detection: The association and dissociation of the inhibitor are monitored in real-time.
-
Data Analysis: The binding kinetics (association rate constant, k_a, and dissociation rate constant, k_d) are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as k_d/k_a.[7]
Cellular Target Engagement Assay (circBRIP1)
This assay confirms that the inhibitor engages with DHX9 within a cellular context by measuring a downstream biomarker.
Principle: Inhibition of DHX9 leads to an increase in the formation of circular RNAs (circRNAs) that are flanked by Alu repeats, such as circBRIP1.[15] The level of circBRIP1 can therefore serve as a pharmacodynamic biomarker for DHX9 inhibition.[15][16]
General Protocol:
-
Cell Treatment: Cancer cell lines (e.g., HCT116) are treated with the DHX9 inhibitor at various concentrations for a specific duration.[16]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and converted to cDNA.
-
Quantitative PCR (qPCR): The levels of circBRIP1 and a housekeeping gene are quantified using specific primers and probes.[15]
-
Data Analysis: The relative expression of circBRIP1 is calculated, and EC50 values are determined by plotting the induction of circBRIP1 against the inhibitor concentration.[16]
Conclusion
The landscape of DHX9 inhibitors is rapidly evolving, with several promising compounds like this compound and ATX968/ATX-559 emerging as potent and selective agents. The data presented in this guide, compiled from various preclinical studies, highlights the potential of these molecules in targeting cancers with specific vulnerabilities, such as those with deficient mismatch repair (dMMR) or BRCA mutations.[7][8] The detailed experimental protocols provide a framework for the continued evaluation and comparison of novel DHX9 inhibitors. As research progresses, a deeper understanding of the comparative efficacy and mechanisms of these inhibitors will be crucial for their successful translation into clinical applications.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. accenttx.com [accenttx.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the DHX9 Inhibitors: Dhx9-IN-16 vs. ATX968
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of two prominent DHX9 inhibitors, Dhx9-IN-16 and ATX968. This document summarizes key experimental data, details the methodologies behind the findings, and visualizes relevant biological pathways and experimental workflows.
DEAH-box helicase 9 (DHX9) is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and RNA processing. Its role in maintaining genomic stability has made it an attractive target for therapeutic intervention, particularly in oncology. This guide focuses on a comparative analysis of two small molecule inhibitors of DHX9: this compound and ATX968.
Quantitative Potency Comparison
The following table summarizes the available potency data for this compound and ATX968. It is important to note that the reported values were determined using different experimental assays, which should be taken into consideration when directly comparing the potency of these two inhibitors.
| Compound | Assay Type | Potency (IC₅₀/EC₅₀) |
| This compound | DHX9 Cellular Target Engagement | EC₅₀ = 0.125 µM[1] |
| ATX968 | DHX9 Helicase Unwinding Assay | IC₅₀ = 8 nM[2][3] |
| circBRIP1 Cellular Assay | EC₅₀ = 0.054 µM[4][5] |
ATX968 has demonstrated potent inhibition of DHX9 in both biochemical and cellular assays. In a helicase unwinding assay, it exhibited an IC₅₀ of 8 nM[2][3]. Furthermore, in a cellular assay measuring the accumulation of circular BRIP1 RNA (circBRIP1), a downstream biomarker of DHX9 inhibition, ATX968 showed an EC₅₀ of 0.054 µM[4][5].
This compound has been characterized as an inhibitor of the RNA helicase DHX9 with an EC₅₀ of 0.125 µM in a DHX9 cellular target engagement assay[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of the key assays used to determine the potency of DHX9 inhibitors.
DHX9 Helicase Unwinding Assay
This biochemical assay directly measures the enzymatic activity of DHX9 in unwinding a double-stranded nucleic acid substrate.
-
Substrate Preparation: A fluorescently labeled RNA or DNA duplex substrate is prepared. Typically, one strand is labeled with a fluorophore and the complementary strand with a quencher. In the double-stranded form, the quencher suppresses the fluorophore's signal.
-
Reaction Mixture: Recombinant DHX9 enzyme is incubated with the test compound (e.g., ATX968 or this compound) at various concentrations in a reaction buffer containing ATP.
-
Initiation and Detection: The unwinding reaction is initiated by the addition of the labeled substrate. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
Data Analysis: The rate of fluorescence increase is measured over time. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the inhibition of DHX9 activity against the inhibitor concentration.
DHX9 ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Reaction Setup: Recombinant DHX9 is incubated with the inhibitor in a buffer containing ATP and a nucleic acid substrate (RNA or DNA) that stimulates its ATPase activity.
-
ATP Hydrolysis: DHX9 hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Detection of ADP: The amount of ADP produced is quantified using a detection reagent, such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
-
IC₅₀ Determination: The IC₅₀ value is determined by measuring the reduction in ADP production at different inhibitor concentrations.
circBRIP1 Cellular Assay
This cell-based assay quantifies the level of a specific circular RNA, circBRIP1, which has been identified as a pharmacodynamic biomarker for DHX9 inhibition.
-
Cell Culture and Treatment: Cancer cell lines, often those with microsatellite instability-high (MSI-H) status where DHX9 is a known dependency, are cultured and treated with varying concentrations of the DHX9 inhibitor.
-
RNA Extraction: After a specific incubation period, total RNA is extracted from the cells.
-
Reverse Transcription and qPCR: The RNA is reverse-transcribed to cDNA, and the levels of circBRIP1 are quantified using quantitative polymerase chain reaction (qPCR) with specific primers that amplify the circular junction.
-
EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) is calculated based on the dose-dependent increase in circBRIP1 levels following inhibitor treatment.
Visualizing the Landscape of DHX9 Inhibition
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: DHX9 Signaling Pathway Overview.
References
A Head-to-Head Battle for DHX9 Suppression: siRNA Knockdown versus Small Molecule Inhibition
For researchers, scientists, and drug development professionals, the targeting of DExH-Box Helicase 9 (DHX9) presents a promising therapeutic avenue in oncology and virology. This guide provides an objective comparison of two primary methods for reducing DHX9 function: siRNA-mediated knockdown and inhibition by the small molecule Dhx9-IN-16. We delve into the performance, experimental data, and underlying mechanisms of each approach to inform your research strategy.
DHX9 is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. Both siRNA technology and small molecule inhibitors offer distinct advantages and disadvantages in achieving DHX9 suppression. While siRNA provides high specificity by targeting the DHX9 mRNA for degradation, small molecule inhibitors directly interfere with the protein's enzymatic activity. This guide will focus on a comparison between siRNA and the inhibitor this compound, with additional data provided for the well-characterized inhibitor ATX968 (also known as DHX9-IN-2) due to the limited public data on this compound.
Quantitative Comparison of Efficacy
To facilitate a direct comparison, the following tables summarize the key quantitative data for both siRNA-mediated knockdown of DHX9 and its inhibition by small molecules.
| Method | Target | Efficacy Metric | Value | Cell Line(s) | Citation(s) |
| siRNA Knockdown | DHX9 mRNA | Knockdown Efficiency | ~65-80% reduction in protein levels | Ewing sarcoma cells, NIH3T3 fibroblasts | |
| This compound | DHX9 Protein | Cellular Target Engagement (EC50) | 0.125 µM | Not specified | [3][4] |
| ATX968 (DHX9-IN-2) | DHX9 Protein | Helicase Activity (IC50) | 8 nM | N/A (Biochemical assay) | [5][6] |
| ATX968 (DHX9-IN-2) | DHX9 Protein | circRNA Induction (EC50) | 101-236 nM | Colorectal cancer cells | [5] |
Table 1: Comparison of Efficacy Metrics. This table highlights the different ways efficacy is measured for each method and provides available quantitative data.
| Method | Assay | Result | Cell Line(s) | Citation(s) |
| siRNA Knockdown | Cell Viability | Significant reduction in proliferation | LNCaP, PC-3, HCC cells | |
| siRNA Knockdown | Apoptosis | Induction of apoptosis | HCT116, HCT8, COLO205 | [7] |
| siRNA Knockdown | R-loop Formation | Increased R-loop accumulation | HeLa, SFPQ-depleted cells | [3][8][9] |
| ATX968 (DHX9-IN-2) | Cell Viability | Selective inhibition of proliferation in MSI-H/dMMR cells | Colorectal cancer cells | [10][11] |
| ATX968 (DHX9-IN-2) | Apoptosis | Induction of apoptosis in MSI-H/dMMR cells | HCT116 | [10][11] |
| ATX968 (DHX9-IN-2) | R-loop Formation | Increased nuclear R-loops in MSI-H/dMMR cells | HCT116, NCI-H747 | [10][11] |
Table 2: Comparison of Cellular Effects. This table summarizes the observed biological consequences of reducing DHX9 function through either siRNA knockdown or small molecule inhibition.
Signaling Pathways and Mechanisms of Action
DHX9 is known to play a role in the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[12] Both siRNA knockdown and small molecule inhibition are expected to impact this pathway by reducing the functional pool of DHX9.
Caption: Workflow for comparing siRNA and small molecule inhibitor effects.
Detailed Experimental Protocols
siRNA Transfection for DHX9 Knockdown
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute a specific DHX9-targeting siRNA (and a non-targeting control siRNA) in Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I Reduced Serum Medium.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions and incubate for 5-10 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis, such as Western Blot to confirm knockdown efficiency.
Western Blot for DHX9 and NF-κB Signaling
-
Cell Lysis: Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHX9, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. [13][14]7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and treat with either DHX9 siRNA or a small molecule inhibitor at various concentrations.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals. 4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals. [1][2]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with DHX9 siRNA or a small molecule inhibitor.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. [6][10]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [10]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. [6]
R-loop Detection by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips and treat with DHX9 siRNA or a small molecule inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.2% Tween in PBS). [15]3. Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with the S9.6 antibody, which specifically recognizes RNA/DNA hybrids, overnight at 4°C. [5][12]5. Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the R-loop signal using a fluorescence microscope.
Off-Target Effects: A Critical Consideration
A significant factor in choosing between siRNA and small molecule inhibitors is the potential for off-target effects.
dot
Caption: Potential off-target mechanisms for siRNA and inhibitors.
-
siRNA Off-Target Effects: These can arise from the siRNA sequence having partial complementarity to the mRNA of unintended genes, particularly in the "seed region," leading to miRNA-like silencing. [16]Additionally, siRNAs can sometimes trigger an innate immune response.
-
Small Molecule Inhibitor Off-Target Effects: These typically occur when the inhibitor binds to proteins other than the intended target, often due to structural similarities in the binding pocket. For example, an inhibitor targeting the ATP-binding site of DHX9 might also bind to the ATP-binding sites of other helicases or kinases. [16] The selectivity of the small molecule inhibitor is therefore a critical parameter. ATX968 has been shown to be highly selective for DHX9, with no significant inhibition of the related helicase DHX36 or a panel of 97 kinases. [5]
Conclusion
Both siRNA knockdown and small molecule inhibition are powerful tools for studying and targeting DHX9. The choice between them will depend on the specific experimental goals, the desired duration of the effect, and considerations around off-target effects.
-
siRNA-mediated knockdown offers high specificity for the DHX9 target and is an excellent tool for validating the on-target effects of small molecules. However, its effects are transient, and delivery can be a challenge in some experimental systems.
-
Small molecule inhibitors like this compound and ATX968 offer the advantage of dose-dependent and reversible control over DHX9's enzymatic activity. They are also more readily applicable to in vivo studies. However, thorough characterization of their selectivity is crucial to minimize off-target effects.
For a comprehensive understanding of DHX9's role in a particular biological context, a combined approach utilizing both siRNA and a well-characterized small molecule inhibitor is often the most rigorous strategy. This allows for the validation of phenotypes and ensures that the observed effects are truly due to the modulation of DHX9.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DHX9 Inhibition in p53-Wildtype vs. p53-Deficient Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular effects of targeting the DEAH-box helicase DHX9, using the potent inhibitor Dhx9-IN-16, in the context of varying p53 tumor suppressor status. The data presented herein is primarily derived from studies utilizing shRNA-mediated suppression of DHX9, serving as a robust proxy for the activity of a specific inhibitor like this compound.
The tumor suppressor protein p53 is a critical determinant of cell fate in response to cellular stress, including DNA damage. Its role in orchestrating cell cycle arrest, senescence, or apoptosis is central to cancer therapy. DHX9, a helicase involved in multiple cellular processes including DNA replication and transcription, has emerged as a promising therapeutic target. Understanding how the efficacy of DHX9 inhibition is influenced by the p53 status of cancer cells is paramount for patient stratification and the design of effective combination therapies.
Data Presentation: Quantitative Comparison of DHX9 Inhibition Effects
The following tables summarize the key differential effects of DHX9 inhibition in p53-wildtype versus p53-deficient cellular models.
| Cell Line Type | p53 Status | Effect on Cellular Fitness | Reference |
| Mouse Lymphomas | Wildtype (TSC2+/- Eµ-Myc) | Significant depletion of DHX9-suppressed cells | [1][2][3] |
| Deficient (p53-/- Eµ-Myc) | Slower depletion of DHX9-suppressed cells compared to wildtype | [1][2][3] | |
| Human Colon Carcinoma | Wildtype (HCT116 p53+/+) | Significant depletion of DHX9-suppressed cells | [1][2][3] |
| Deficient (HCT116 p53-/-) | Slightly slower depletion of DHX9-suppressed cells compared to wildtype | [1][2][3] | |
| Mouse Embryonic Fibroblasts | Wildtype (INK4A-/-) | Depletion of DHX9-suppressed cells | [1][2][3] |
| Deficient (p53-/-) | Slower depletion of DHX9-suppressed cells compared to wildtype | [1][2][3] |
Table 1: Effect of DHX9 Suppression on Cellular Fitness.
| Cell Line Type | p53 Status | Outcome of DHX9 Inhibition | Key Molecular Changes | Reference |
| Mouse Lymphomas | Wildtype | ~3-fold increase in cell death | Activation of p53 and its pro-apoptotic targets (p21, PUMA, BAX, NOXA) | [1][3] |
| Deficient | ~1.5-fold increase in cell death | Upregulation of a subset of p53 targets (NOXA, PLK2) via p53-independent mechanisms | [1][3] | |
| Human Colon Carcinoma | Wildtype | Cell Death | Upregulation of p21, PUMA, BAX, NOXA, BIM, MDM2, c-MYC, PLK2, and SESN1 mRNA | [1] |
| Deficient | Cell Death | Upregulation of NOXA, c-MYC, and PLK2 mRNA | [1] | |
| Mouse Embryonic Fibroblasts | Wildtype / Deficient | No significant increase in cell death | Not applicable | [1][3] |
| Deficient | G0/G1 cell cycle arrest | Increase in cells in G0/G1 phase, decrease in S and G2/M phases | [1][3] |
Table 2: Differential Cellular Outcomes of DHX9 Inhibition.
Signaling Pathways and Experimental Workflows
The differential response to DHX9 inhibition based on p53 status is rooted in distinct signaling pathways. In p53-wildtype cells, inhibition of DHX9 leads to replicative stress, which activates the canonical p53 pathway. In p53-deficient cells, alternative pathways are engaged to induce cell death or cell cycle arrest.
Caption: p53-Wildtype Signaling Pathway upon DHX9 Inhibition.
References
Phenotypic comparison of Dhx9-IN-16 and genetic ablation of DHX9
Phenotypic Comparison: DHX9 Inhibition vs. Genetic Ablation
A Comparative Guide for Researchers in Oncology and Drug Development
The DExH-box helicase 9 (DHX9) is a multifunctional enzyme critical to numerous cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability. Its role in resolving secondary nucleic acid structures like R-loops and G-quadruplexes makes it a key guardian against DNA damage. Given its frequent overexpression in various cancers and association with poor prognosis, DHX9 has emerged as a compelling therapeutic target. This guide provides an objective comparison of two primary loss-of-function methodologies used to study and target DHX9: targeted chemical inhibition and genetic ablation.
Note on the Small Molecule Inhibitor: The user specified "Dhx9-IN-16." As of this guide's compilation, specific published data on a compound with this exact designation is not available. Therefore, this guide will utilize data from a potent, selective, and well-characterized small-molecule inhibitor of DHX9, ATX968 , as a representative for chemical inhibition. The phenotypic outcomes observed with ATX968 are reported to be consistent with those from genetic knockdown, validating its use as a tool compound for studying DHX9's enzymatic function.[1][2]
Quantitative Data Summary
The following table summarizes the key phenotypic consequences of DHX9 loss through genetic ablation (siRNA/CRISPR) versus chemical inhibition with ATX968.
| Phenotypic Outcome | Genetic Ablation of DHX9 | Chemical Inhibition (ATX968) |
| Cell Proliferation (MSI-H/dMMR Cancers) | Strong reduction in proliferation and colony formation.[3][4] | Potent, selective anti-proliferative activity.[5][6] |
| Cell Proliferation (MSS/pMMR Cancers) | Minimal effect on proliferation.[3] | No significant anti-proliferative activity.[4][5] |
| R-loop Accumulation | Selective increase in nuclear R-loops in sensitive (MSI-H) cells.[3][7] | Induces accumulation of unresolved nuclear R-loops in sensitive cells.[6] |
| Replication Stress & DNA Damage | Increased markers of replication stress and DNA double-strand breaks (e.g., γH2AX).[3][7] | Induces replication stress and DNA damage.[4] |
| Cell Cycle Progression | Arrest in S-phase and G2/M, leading to apoptosis.[3] | Induces a concentration- and time-dependent cell-cycle arrest.[3] |
| Apoptosis | Onset of apoptosis following cell-cycle arrest in sensitive cells.[2] | Subsequent apoptotic cell killing in sensitive cells.[3] |
| Innate Immune Response | Depletion leads to dsRNA accumulation, cGAS-STING activation, and an interferon response.[7] | Not explicitly detailed, but expected to phenocopy genetic ablation due to similar upstream effects. |
| In Vivo Tumor Growth (MSI-H Xenograft) | Knockdown reduces tumor growth.[8] | Robust, durable, and dose-dependent tumor regression.[4][6] |
| Organismal Viability (Mouse Models) | Homozygous knockout is embryonic lethal. Partial suppression is tolerated in adult mice. | ATX968 is well-tolerated in mouse xenograft models with no significant body weight loss.[4] |
Core Functional Consequences of DHX9 Perturbation
Both genetic and chemical targeting of DHX9 converge on a central mechanism: the disruption of genomic maintenance. DHX9's helicase activity is crucial for unwinding non-canonical nucleic acid structures that can impede DNA replication and transcription.
Accumulation of R-loops and Replication Stress
Loss of DHX9 function, whether by removing the protein or inhibiting its enzymatic activity, leads to the accumulation of RNA:DNA hybrids, known as R-loops.[3][7] These structures can stall replication forks, leading to replication stress and the formation of DNA double-strand breaks (DSBs). This effect is particularly pronounced in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), which appear to have a heightened dependency on DHX9 for survival.[2][3]
Cell Cycle Arrest and Apoptosis
The surge in replication stress and DNA damage following DHX9 loss triggers a DNA damage response. In sensitive cancer cells, this manifests as a cell cycle arrest, primarily in the S and G2/M phases, followed by the induction of apoptosis.[2][3] This selective killing of MSI-H/dMMR cells is a key finding for both genetic and chemical inhibition approaches and forms the basis of DHX9's therapeutic potential.[1]
Induction of a Tumor-Intrinsic Interferon Response
A critical consequence of DHX9 depletion is the activation of an innate immune response. DHX9 is responsible for unwinding endogenous double-stranded RNA (dsRNA) structures, many of which arise from repetitive elements like SINEs and LINEs.[7] Loss of DHX9 leads to the accumulation of these dsRNAs, which are detected by cellular sensors. This triggers the cGAS-STING pathway, resulting in the production of Type I interferons and the upregulation of interferon-stimulated genes, effectively making the tumor more visible to the immune system.[7]
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the DHX9 Helicase
For Researchers, Scientists, and Drug Development Professionals
The DEAH-box helicase 9 (DHX9), also known as RNA helicase A (RHA), has emerged as a compelling therapeutic target in oncology. Its crucial roles in DNA replication, transcription, and the maintenance of genomic stability are frequently exploited by cancer cells, making its inhibition a promising strategy for therapeutic intervention.[1] This guide provides a comparative overview of the current small molecule inhibitors of DHX9, with a focus on their performance supported by available experimental data.
Due to the nascent stage of DHX9 inhibitor development, publicly available data for a broad head-to-head comparison is limited. The majority of detailed characterization has been published for the potent and selective inhibitor, ATX968. This guide will primarily focus on the data available for ATX968, with the inclusion of the limited information on DHX9-IN-12.
Quantitative Comparison of DHX9 Inhibitors
The following table summarizes the available quantitative data for known small molecule inhibitors of DHX9. This data is essential for comparing their potency and binding affinity.
| Inhibitor | Target | Assay Type | IC50 | Kd | EC50 (Cellular) | Reference |
| ATX968 | DHX9 | Helicase Unwinding Assay | 8 nM | 1.3 nM (SPR) | 54 nM (circBRIP1 induction) | [2][3] |
| DHX9-IN-12 | DHX9 | Cellular Target Engagement | - | - | 917 nM | [4] |
Note: A direct comparison of potency is challenging due to the different assays and reported metrics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of DHX9 inhibitors, based on published literature.
DHX9 ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function.
Protocol:
-
The assay is performed in a 384-well plate format.
-
Reactions are carried out in an optimized assay buffer containing 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.
-
Human DHX9 protein (0.625 nM final concentration) is pre-incubated with the test compound for 15 minutes.
-
The reaction is initiated by the addition of a double-stranded RNA substrate (15 nM final concentration) and ATP (5 µM final concentration).
-
The reaction proceeds for 60 minutes and is then stopped by the addition of a reagent to measure the amount of ADP produced, such as ADP-Glo™.
-
Luminescence is measured to quantify the amount of ADP, which is proportional to the ATPase activity of DHX9.
DHX9 Helicase (Unwinding) Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Protocol:
-
The assay is conducted in 384-well black plates.
-
The assay buffer consists of 40 mmol/L HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, and 20 mmol/L MgCl2.
-
A fluorescently labeled double-stranded nucleic acid substrate is used.
-
DHX9 protein is incubated with the substrate in the presence of various concentrations of the inhibitor.
-
The reaction is initiated by the addition of ATP.
-
The unwinding of the substrate by DHX9 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time to determine the rate of unwinding and the inhibitory effect of the compound.
Surface Plasmon Resonance (SPR) Assay
SPR is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.
Protocol:
-
Purified DHX9 protein is immobilized on a sensor chip.
-
A solution containing the small molecule inhibitor is flowed over the sensor surface.
-
The binding of the inhibitor to DHX9 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
The association (kon) and dissociation (koff) rates are measured by monitoring the change in RU over time.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from the ratio of koff to kon.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for a comprehensive understanding of DHX9 inhibition.
Caption: DHX9-mediated activation of the NF-κB signaling pathway in colorectal cancer.[5]
Caption: General experimental workflow for the discovery and characterization of DHX9 inhibitors.
Conclusion
The development of small molecule inhibitors of DHX9 is a rapidly advancing field with significant potential for the treatment of cancers that are dependent on this helicase. ATX968 stands out as a potent and selective inhibitor that has demonstrated robust anti-tumor activity in preclinical models of microsatellite instable colorectal cancer.[6][7] The detailed experimental protocols and characterization of ATX968 provide a valuable benchmark for the development and comparison of future DHX9 inhibitors. As more inhibitors become publicly disclosed, a more comprehensive head-to-head comparison will be possible, which will be critical for identifying the most promising clinical candidates.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
Benchmarking Dhx9-IN-16: A Comparative Guide to First-Generation DHX9 Inhibitors
For Immediate Publication
LEXINGTON, MA – October 26, 2025 – In the rapidly evolving landscape of oncology drug discovery, the DEAH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target. This guide provides a comprehensive benchmark analysis of Dhx9-IN-16, a novel DHX9 inhibitor, against first-generation compounds, offering researchers, scientists, and drug development professionals a clear comparison of their performance based on available experimental data.
DHX9 is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its inhibition has shown promise in targeting cancers with specific vulnerabilities, such as those with microsatellite instability (MSI) or defects in DNA damage repair pathways.[3][4] This comparison focuses on the progression of DHX9 inhibitors from early, less optimized compounds to the more potent and selective molecules of today.
Defining "First-Generation" DHX9 Inhibitors
The term "first-generation" for DHX9 inhibitors is not formally defined in the scientific literature. For the purpose of this guide, it refers to the initial small molecule compounds identified through early screening efforts. These compounds, while instrumental in validating DHX9 as a drug target, generally exhibit lower potency and selectivity compared to later-generation inhibitors. An example of a very early, non-specific inhibitor is aurintricarboxylic acid, which was identified as preventing DHX9-mediated ATP hydrolysis but is known to be a promiscuous inhibitor of protein-nucleic acid interactions.[5] A more relevant "first-generation" tool compound can be considered Compound 1 , the initial screening hit that led to the development of the potent and selective inhibitor ATX968.[6]
Quantitative Performance Comparison
To provide a clear and concise overview, the following tables summarize the available quantitative data for this compound and representative first-generation and advanced inhibitors.
| Compound | Assay Type | Metric | Value (µM) | Reference |
| This compound | Cellular Target Engagement | EC50 | 0.125 | [7] |
| Compound 1 (First-Generation) | ATPase Assay | EC50 | 2.9 (partial inhibition) | [6] |
| Helicase Unwinding Assay | IC50 | 21.4 | [8] | |
| Surface Plasmon Resonance (SPR) | KD | 0.33 | [6] | |
| ATX968 (Advanced Inhibitor) | circBRIP1 Cellular Assay | EC50 | 0.054 | [7] |
| LS411N Cell Proliferation | IC50 | 0.663 | [9] |
Experimental Methodologies
The data presented in this guide are derived from a variety of biochemical and cellular assays designed to probe the function and inhibition of DHX9. Below are detailed protocols for the key experiments cited.
DHX9 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by DHX9, a fundamental aspect of its helicase activity.
-
Reaction Setup: Assays are typically performed in 384-well plates in a buffer containing 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, and 20 mM MgCl2.
-
Enzyme and Substrate: Recombinant human DHX9 protein (e.g., 0.625 nM) and a suitable RNA or DNA substrate are added to the wells.
-
Inhibitor Addition: Test compounds, such as this compound or first-generation inhibitors, are added at varying concentrations.
-
Initiation and Detection: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis to ADP is monitored over time using a detection system such as ADP-Glo™, which measures the amount of ADP produced via a luminescence-based signal.[7]
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
-
Substrate Preparation: A fluorescently labeled oligonucleotide substrate is prepared. This typically consists of a fluorophore-labeled strand and a quencher-labeled complementary strand. When the duplex is intact, the fluorescence is quenched.
-
Reaction Conditions: The assay is conducted in a buffer similar to the ATPase assay, containing purified DHX9 enzyme and the test inhibitor.
-
Reaction Initiation: The reaction is started by the addition of ATP.
-
Detection: As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is measured over time on a plate reader to determine the rate of unwinding.[10][11]
Cellular Target Engagement Assay (e.g., circBRIP1)
This assay assesses the ability of an inhibitor to engage DHX9 within a cellular context. Inhibition of DHX9 has been shown to lead to an increase in the formation of specific circular RNAs (circRNAs), such as circBRIP1.[3][12]
-
Cell Culture: Cancer cell lines known to be sensitive to DHX9 inhibition (e.g., MSI-H colorectal cancer cells) are cultured.
-
Compound Treatment: Cells are treated with the DHX9 inhibitor at various concentrations for a defined period.
-
RNA Extraction and qPCR: Total RNA is extracted from the cells, and the levels of circBRIP1 are quantified using reverse transcription quantitative PCR (RT-qPCR).
-
Data Analysis: The EC50 value is determined by plotting the increase in circBRIP1 levels against the inhibitor concentration.[7]
Cellular Proliferation Assay
This assay measures the effect of DHX9 inhibition on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Compound Exposure: The cells are exposed to the DHX9 inhibitor over a period of several days, with the media and compound being replaced periodically.
-
Viability Assessment: Cell viability is assessed using methods such as crystal violet staining or CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The IC50 value, the concentration of inhibitor that reduces cell proliferation by 50%, is calculated.[3]
Visualizing the Science: Pathways and Processes
To further elucidate the context of DHX9 inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Caption: Simplified DHX9 signaling pathway.
Caption: DHX9 inhibitor discovery workflow.
Caption: Consequences of DHX9 inhibition.
Conclusion
The development of DHX9 inhibitors has progressed significantly from early, less potent tool compounds to highly selective and potent molecules like this compound and ATX968. This advancement has been crucial for elucidating the therapeutic potential of targeting DHX9 in oncology. The data indicates that newer inhibitors like this compound offer substantial improvements in cellular potency over first-generation compounds. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the scientific community to design and interpret further studies aimed at harnessing the full therapeutic potential of DHX9 inhibition.
References
- 1. accenttx.com [accenttx.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accenttx.com [accenttx.com]
- 12. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Dhx9-IN-16 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative biophysical techniques for validating the target engagement of Dhx9-IN-16, a putative inhibitor of the DEAH-box helicase 9 (Dhx9). The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the underlying principles and workflows.
Comparison of Target Engagement Assays
The selection of a suitable target engagement assay is critical in drug discovery. While CETSA offers the unique advantage of measuring target binding in a cellular context, other techniques like Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) provide valuable insights into the thermodynamics and affinity of the interaction in a purified system. The table below summarizes the key characteristics of these methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization of the target protein in cells or cell lysates. | Measures the heat change upon binding of a ligand to a purified protein. | Measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon ligand binding. |
| Cellular Context | Yes (intact cells or cell lysates).[1] | No (requires purified protein and ligand).[2] | No (requires purified components).[3] |
| Readout | Change in protein thermal stability (ΔTagg) or isothermal dose-response fingerprint (ITDRF).[4][5] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] | Dissociation constant (Kd).[6] |
| Quantitative Output | EC50 (from ITDRF).[7][8] | Kd, ΔH, ΔS.[2] | Kd.[6] |
| Throughput | Low to high, depending on the detection method (Western blot vs. AlphaScreen/HTRF).[9] | Low. | Medium to high. |
| Sample Consumption | Moderate (cells). | High (purified protein). | Low (purified protein). |
| Labeling Requirement | No (for traditional Western blot-based CETSA).[5] | No.[2] | Yes (fluorescent labeling of one binding partner).[3] |
| Illustrative Quantitative Data | EC50 for various inhibitors: - Compound 22 (RIPK1 inhibitor): 6.5 nM[10] - GDC-0994 (ERK1/2 inhibitor): ~100-1000 nM[4] - LDHA inhibitor 19: 14.6 nM[8] | Kd for various interactions: - HIV-1 Protease Mutant with inhibitor: Kd in nM range[11] | Kd for various interactions: - DNMT2 with inhibitor 9: 5.2 µM[12] - Affimer proteins with Ubiquitin: Kd in pM range[3] |
Experimental Protocols
Detailed methodologies for performing CETSA, ITC, and MST for assessing the interaction between Dhx9 and this compound are provided below. These are generalized protocols and may require optimization for the specific target and inhibitor.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for a standard Western blot-based CETSA to determine the target engagement of this compound in cultured cells.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express Dhx9 (e.g., HEK293T, HeLa) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) in a PCR cycler.
-
A non-heated control (maintained at 37°C) should be included.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Dhx9.
-
Quantify the band intensities to determine the amount of soluble Dhx9 at each temperature.
-
Plot the percentage of soluble Dhx9 against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes the determination of the binding affinity and thermodynamics of this compound to purified Dhx9 protein.
1. Protein Purification and Preparation:
-
Express and purify recombinant human Dhx9 protein.
-
Dialyze the purified Dhx9 and a stock solution of this compound against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
2. ITC Experiment Setup:
-
Thoroughly clean the ITC instrument.
-
Load the purified Dhx9 protein into the sample cell at a known concentration (e.g., 10-20 µM).
-
Load the this compound solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-200 µM).
3. Titration and Data Acquisition:
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the protein solution.
-
Record the heat changes associated with each injection.
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Microscale Thermophoresis (MST) Protocol
This protocol outlines the measurement of the binding affinity between fluorescently labeled Dhx9 and this compound.
1. Protein Labeling and Preparation:
-
Label purified Dhx9 protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's instructions.
-
Remove the excess dye using a desalting column.
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).
2. Sample Preparation and Measurement:
-
Mix the labeled Dhx9 protein (at a constant concentration) with each concentration of the this compound serial dilution.
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence changes.
3. Data Analysis:
-
The MST instrument software will analyze the changes in fluorescence and plot them against the ligand concentration.
-
Fit the resulting binding curve to a suitable model to determine the dissociation constant (Kd).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Principle of this compound binding to Dhx9 protein.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xantec.com [xantec.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ITC Summary [bdb99.ucsd.edu]
- 12. An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dhx9-IN-16: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for Dhx9-IN-16, a potent RNA helicase DHX9 inhibitor used in cancer research, are not publicly available, this guide provides a framework for its safe handling and disposal based on general principles of chemical waste management.[1] It is imperative to consult the official Safety Data Sheet (SDS) for this compound, available upon request from suppliers like MedchemExpress.com, for definitive guidance.[1]
General Disposal Procedures for Research-Scale Chemical Waste
In the absence of a specific protocol for this compound, it should be treated as a hazardous chemical waste. The following steps are based on standard laboratory practices for the disposal of research-scale chemicals.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated, properly labeled hazardous waste container.
Step 3: Container Labeling The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (obtain from the SDS)
-
The accumulation start date
-
The name of the principal investigator or laboratory group
Step 4: Storage of Waste Store the hazardous waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
Step 5: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
Quantitative Data from Safety Data Sheet
The official SDS for this compound will contain critical quantitative data relevant to its safe handling and disposal. Researchers should populate a table similar to the one below with information from the SDS once obtained.
| Data Point | Value (from SDS) | Significance for Disposal |
| LD50 (Lethal Dose, 50%) | e.g., mg/kg | Indicates acute toxicity and informs the level of caution required during handling. |
| LC50 (Lethal Conc., 50%) | e.g., ppm | Indicates inhalation toxicity and highlights the need for adequate ventilation. |
| Flash Point | e.g., °C | Determines flammability hazard and appropriate storage conditions. |
| pH | e.g., value | Indicates corrosivity and potential for reaction with other substances. |
| Solubility | e.g., g/L | Informs how the substance might be transported in the environment if spilled. |
Experimental Protocols for Decontamination
The SDS may provide specific protocols for the decontamination of surfaces or equipment that have come into contact with this compound. If not, general laboratory procedures for cleaning up spills of solid chemical compounds should be followed. This typically involves:
-
Restricting Access: Cordon off the affected area to prevent the spread of the chemical.
-
Gentle Removal: Carefully sweep or wipe up the solid material to avoid creating dust. Use absorbent pads dampened with an appropriate solvent if necessary.
-
Decontamination: Clean the area with a suitable solvent or detergent solution, as recommended by the SDS or your EHS office.
-
Waste Collection: Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) in the designated hazardous waste container for this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific instructions within the manufacturer's Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Logistics for Handling Dhx9-IN-16
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Dhx9-IN-16, a potent inhibitor of the RNA helicase DHX9. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guidance is based on best practices for handling potent, novel small molecule compounds in a research setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent research compounds is the consistent and correct use of Personal Protective Equipment (PPE). A risk assessment should always be conducted before handling the compound to ensure the appropriate level of protection.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. It is advisable to wear two pairs of gloves ("double-gloving"). |
| Body Protection | A lab coat worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes. | Prevents injuries from spills and dropped objects. |
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of aerosol generation or significant contamination (e.g., weighing, preparing concentrated stock solutions), the following additional PPE is recommended:
| PPE Component | Specification | Rationale |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Minimizes inhalation of airborne particles. |
| Face Protection | A face shield worn in addition to safety goggles. | Provides an extra layer of protection against splashes to the face. |
| Body Protection | Disposable gown or coveralls. | Offers more comprehensive protection and is easily removed in case of contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.[1]
-
Clearly label the storage location with the compound's identity and any known hazards.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. For many small molecules, dimethyl sulfoxide (DMSO) is a common solvent.[2]
-
Prepare the lowest practical volume and concentration of the stock solution to minimize waste.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Experimental Use:
-
When diluting stock solutions to working concentrations, continue to wear the minimum required PPE.
-
Clearly label all tubes and vessels containing this compound.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Concentrated Stock Solutions | Collect in a designated, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Diluted Solutions (from experiments) | Collect in a designated hazardous waste container. The specific container will depend on the other components of the solution (e.g., aqueous waste, organic solvent waste). |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a sealed bag and dispose of as hazardous solid waste. |
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area. Collect all contaminated materials in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office. |
Experimental Workflow and Signaling Pathway Diagrams
To provide further context for researchers working with this compound, the following diagrams illustrate a general experimental workflow and the signaling pathway in which DHX9 is involved.
Caption: General experimental workflow for using this compound in a cell-based assay.
Caption: Simplified diagram of DHX9's roles in cellular processes and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
